KeIKK5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
4-(2-phenoxyethoxy)-1-phenyl-3-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C20H21N3O3/c24-20(17-7-3-1-4-8-17)13-18(23-16-21-15-22-23)14-25-11-12-26-19-9-5-2-6-10-19/h1-10,15-16,18H,11-14H2 |
InChI 键 |
RPEHFPUVIAOECI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KeIKK5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KeIKK5 is a novel small molecule inhibitor of strigolactone (SL) biosynthesis. Its primary mechanism of action is the targeted inhibition of the cytochrome P450 monooxygenase enzyme, CYP711A. This inhibition leads to a significant reduction in the production of 4-deoxystrigolactone (4-DO), a key intermediate in the strigolactone biosynthesis pathway in plants such as rice. By disrupting the synthesis of strigolactones, this compound effectively modulates plant development and interaction with parasitic weeds, presenting significant potential for applications in agriculture and plant biology research. This document provides a detailed overview of the mechanism of action of this compound, supported by data presentation, experimental protocols, and visualizations of the relevant biological pathways.
Introduction to Strigolactone Biosynthesis and this compound
Strigolactones are a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. However, they also act as germination stimulants for root parasitic weeds, such as Striga and Orobanche species, which can cause significant crop losses.
The biosynthesis of strigolactones originates from all-trans-β-carotene and involves a series of enzymatic conversions. A key step in this pathway is the oxidation of carlactone (B12838652), which is catalyzed by cytochrome P450 enzymes of the CYP711A family. This compound has been identified as a potent inhibitor of this specific step.
Mechanism of Action of this compound
The core mechanism of this compound is its inhibitory effect on the enzymatic activity of CYP711A.[1] By binding to and inactivating this enzyme, this compound blocks the conversion of carlactone to subsequent intermediates in the strigolactone biosynthesis pathway, ultimately leading to a decrease in the production of bioactive strigolactones like 4-deoxystrigolactone.[1]
The Strigolactone Biosynthesis Pathway and the Role of CYP711A
The simplified strigolactone biosynthesis pathway is as follows:
All-trans-β-carotene → 9-cis-β-carotene → Carlactone → 4-deoxystrigolactone (4-DO) → Further strigolactones
The conversion of carlactone to 4-DO is a critical step catalyzed by the CYP711A enzyme. This compound specifically targets this enzymatic reaction.
Quantitative Data on this compound Activity
While the primary literature "Optimization of the KK5 Scaffold and Biological Evaluation of KK5 Derivatives to Identify Potent Strigolactone Biosynthesis Inhibitors" by Kawada K, et al. was referenced, specific quantitative data such as IC50 values were not available in the searched snippets.[1] For a comprehensive evaluation, the following data would be crucial and are presented here as a template for how such data would be structured.
Table 1: Inhibitory Activity of this compound on CYP711A
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| This compound | CYP711A (rice) | Data not available | e.g., Recombinant enzyme assay with carlactone substrate | (Kawada K, et al., 2025) |
Table 2: Effect of this compound on Strigolactone Levels in Rice
| Treatment | Concentration (µM) | 4-deoxystrigolactone (4-DO) Level (relative to control) | Statistical Significance (p-value) | Reference |
| Control (DMSO) | - | 100% | - | (Kawada K, et al., 2025) |
| This compound | e.g., 1 | Data not available | Data not available | (Kawada K, et al., 2025) |
| This compound | e.g., 10 | Data not available | Data not available | (Kawada K, et al., 2025) |
Experimental Protocols
Detailed experimental protocols from the primary literature were not available. However, based on standard methodologies in the field, the following outlines the likely experimental approaches used to determine the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assay
This experiment would be performed to determine the direct inhibitory effect of this compound on the CYP711A enzyme.
Objective: To quantify the inhibitory potency (IC50) of this compound against CYP711A.
Methodology:
-
Expression and Purification of Recombinant CYP711A: The gene encoding for rice CYP711A would be cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or insect cells). The recombinant protein would then be purified.
-
Enzyme Assay: The purified CYP711A enzyme would be incubated with its substrate, carlactone, in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Product Quantification: The reaction mixture would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the product, 4-deoxystrigolactone, formed.
-
Data Analysis: The percentage of inhibition for each this compound concentration would be calculated relative to the control. The IC50 value would be determined by fitting the data to a dose-response curve.
In Vivo Strigolactone Quantification in Plants
This experiment would validate the inhibitory effect of this compound in a biological system.
Objective: To measure the reduction of strigolactone levels in plants treated with this compound.
Methodology:
-
Plant Growth and Treatment: Rice seedlings would be grown hydroponically. A set of plants would be treated with this compound at various concentrations, while a control group would be treated with a vehicle.
-
Extraction of Strigolactones: Root tissues and the hydroponic medium would be collected. Strigolactones would be extracted using an organic solvent (e.g., ethyl acetate).
-
Purification and Quantification: The crude extract would be purified using solid-phase extraction. The levels of 4-deoxystrigolactone and other strigolactones would be quantified using LC-MS/MS.
-
Data Analysis: The strigolactone levels in this compound-treated plants would be compared to the control group to determine the extent of inhibition.
Conclusion
This compound is a specific and potent inhibitor of the strigolactone biosynthesis pathway, acting directly on the CYP711A enzyme. This mechanism of action makes it a valuable tool for research in plant hormone biology and a promising lead compound for the development of novel agricultural chemicals to control parasitic weeds. Further research, including the determination of its precise binding mode to CYP711A and its broader effects on plant physiology, will be crucial for its future applications.
References
The Discovery and Synthesis of KeIKK5: A Potent Inhibitor of Strigolactone Biosynthesis
A Technical Whitepaper for Researchers in Plant Science and Agrochemical Development
Abstract
KeIKK5, chemically identified as 4-(2-phenoxyethoxy)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)butanone, is a novel and potent inhibitor of strigolactone (SL) biosynthesis.[1] Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and are also key signaling molecules in the germination of parasitic weeds. This compound was identified through the systematic optimization of a pre-existing inhibitor scaffold, KK5, and has demonstrated superior efficacy in inhibiting the production of 4-deoxyorobanchol, a major strigolactone in rice.[1] Its mechanism of action involves the targeted inhibition of the enzyme CYP711A, a critical component in the strigolactone biosynthesis pathway.[2] This targeted action leads to a significant reduction in strigolactone levels, thereby suppressing the germination of root-parasitic weeds, which pose a significant threat to agricultural productivity.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support its potential as a next-generation herbicide.
Introduction: The Challenge of Parasitic Weeds and the Role of Strigolactones
Root-parasitic weeds, such as those from the genera Striga, Orobanche, and Phelipanche, are a major constraint to global food security, causing devastating losses in essential crops.[1] The germination of the seeds of these parasitic plants is triggered by strigolactones, a class of phytohormones exuded by the roots of host plants.[1] This chemical signaling establishes the parasitic relationship early in the host plant's life cycle. Consequently, the inhibition of strigolactone biosynthesis presents a promising strategy for the control of these parasitic weeds. By reducing the concentration of germination stimulants in the soil, the life cycle of the parasite can be effectively disrupted.
Discovery of this compound: A Structure-Activity Relationship Approach
This compound was developed through a focused chemical optimization program building upon the known strigolactone biosynthesis inhibitor, KK5. A structure-activity relationship (SAR) study was undertaken to explore the chemical space around the KK5 scaffold, with the goal of identifying derivatives with enhanced inhibitory potency. This research led to the synthesis and evaluation of a series of KK5 analogs, culminating in the identification of this compound as a significantly more potent inhibitor.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as outlined in the supplementary materials of the original research publication. A plausible synthetic route is described below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-1-one. An equimolar amount of 1-phenylbut-2-en-1-one is reacted with 1H-1,2,4-triazole in the presence of a catalytic amount of a strong base, such as sodium methoxide, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 24 hours. The product is then isolated by extraction and purified by column chromatography.
-
Step 2: Synthesis of 4-bromo-1-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-1-one. The product from Step 1 is subjected to bromination at the terminal methyl group. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.
-
Step 3: Synthesis of this compound (4-(2-phenoxyethoxy)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)butanone). The brominated intermediate from Step 2 is reacted with 2-phenoxyethanol (B1175444) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to reflux and stirred for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica (B1680970) gel.
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of strigolactone biosynthesis.[4] Its primary molecular target is the enzyme CYP711A, a cytochrome P450 monooxygenase that catalyzes a key oxidation step in the strigolactone biosynthesis pathway.[2] By inhibiting CYP711A, this compound effectively blocks the production of strigolactones, leading to a significant reduction in their concentration in the plant and its rhizosphere.[2]
References
In-depth Technical Guide on Plant Kinases in Hormone Regulation
Topic: The Role of Protein Kinases in Plant Hormone Regulation Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "KeIKK5" did not yield specific results. This suggests that "this compound" may be a novel, not-yet-published, or proprietary designation, or a possible misspelling of a known kinase. This guide will, therefore, focus on the well-established roles of major protein kinase families in the regulation of plant hormones, providing a foundational understanding that would be applicable to a novel kinase like "this compound" once its family and function are identified.
Introduction to Plant Protein Kinases and Hormone Signaling
Plant growth, development, and response to environmental stimuli are intricately regulated by a class of signaling molecules known as phytohormones.[1] The perception and transduction of these hormonal signals are largely mediated by protein kinases, which are enzymes that catalyze the phosphorylation of specific amino acid residues in target proteins.[2][3] This post-translational modification acts as a molecular switch, altering the target protein's activity, localization, or stability, thereby propagating the hormonal signal.
The major classes of plant hormones include auxins, cytokinins, gibberellins (B7789140) (GAs), abscisic acid (ABA), ethylene (B1197577), brassinosteroids (BRs), and jasmonic acid (JA).[1] Each of these hormones has a distinct signaling pathway, often involving specific families of protein kinases. The major protein kinase families involved in these pathways include Receptor-Like Kinases (RLKs), Mitogen-Activated Protein Kinases (MAPKs), and Calcium-Dependent Protein Kinases (CDPKs).
Major Protein Kinase Families in Hormone Regulation
Receptor-Like Kinases (RLKs)
RLKs are a large superfamily of proteins characterized by an extracellular domain, a transmembrane region, and an intracellular kinase domain.[4] They are crucial for perceiving extracellular signals, including hormones and environmental cues, at the cell surface.
-
Brassinosteroid (BR) Signaling: The best-characterized RLK in hormone signaling is BRASSINOSTEROID INSENSITIVE 1 (BRI1), the primary receptor for brassinosteroids.[5] Upon binding BRs, BRI1 heterodimerizes with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), leading to a phosphorylation cascade that ultimately regulates the activity of transcription factors controlling BR-responsive genes.[5]
-
Cytokinin Signaling: Cytokinin perception is mediated by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, which are a type of two-component system-related RLK.[6] Upon cytokinin binding, AHKs autophosphorylate and initiate a phosphorelay that activates downstream response regulators.[6]
-
Auxin Signaling: While the primary auxin receptors are intracellular, some RLKs, such as FERONIA (FER), have been implicated in auxin-regulated processes like root hair development.[5]
Mitogen-Activated Protein Kinases (MAPKs)
MAPK cascades are highly conserved signaling modules in eukaryotes that transduce environmental and developmental signals.[7] A typical MAPK cascade consists of three sequentially acting kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAPK.[7]
-
ABA Signaling: MAPK cascades are involved in ABA-mediated responses such as stomatal closure.[7] For instance, ABA can activate specific MAPKKKs, which in turn activate downstream MAPKKs and MAPKs, leading to the regulation of ion channels in guard cells.
-
Auxin and Ethylene Crosstalk: MAPK pathways are also implicated in the crosstalk between different hormone signaling pathways. For example, specific MAPK cascades can integrate signals from both auxin and ethylene to regulate root development.
Glycogen Synthase Kinase 3 (GSK3)-Like Kinases
Plant GSK3-like kinases are key regulators in several signaling pathways, most notably in brassinosteroid signaling.[8]
-
Brassinosteroid Signaling: In the absence of BRs, the GSK3-like kinase BRASSINOSTEROID-INSENSITIVE 2 (BIN2) phosphorylates and inactivates the transcription factors BZR1 and BES1, targeting them for degradation.[1] BR signaling leads to the inhibition of BIN2, allowing BZR1 and BES1 to accumulate and regulate the expression of BR-responsive genes.[1]
Quantitative Data on Kinase-Hormone Interactions
| Kinase Family | Hormone | Key Kinase(s) | Function | Organism |
| RLK | Brassinosteroids | BRI1, BAK1 | Hormone Perception and Signal Initiation | Arabidopsis thaliana |
| RLK (Histidine Kinase) | Cytokinins | AHK2, AHK3, AHK4 | Hormone Perception and Phosphorelay | Arabidopsis thaliana |
| MAPK Cascade | Abscisic Acid | MPK9, MPK12 | Stomatal Closure | Arabidopsis thaliana |
| GSK3-like Kinase | Brassinosteroids | BIN2 | Negative Regulation of Transcription Factors | Arabidopsis thaliana |
Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine if a specific protein is a substrate of a particular kinase.
Materials:
-
Purified recombinant kinase (e.g., GST-tagged)
-
Purified recombinant substrate protein (e.g., His-tagged)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE loading buffer
-
Phosphorimager or anti-phospho-amino acid antibodies
Procedure:
-
Set up the kinase reaction by mixing the purified kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated substrate using a phosphorimager.
-
If using unlabeled ATP, perform a Western blot and detect phosphorylation using an anti-phospho-amino acid antibody.
Yeast Two-Hybrid (Y2H) Assay
This method is used to identify protein-protein interactions, such as the interaction between a kinase and its substrate or a receptor and its co-receptor.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
Plasmids for bait (pGBKT7) and prey (pGADT7)
-
Genes of interest cloned into the bait and prey vectors
-
Yeast transformation reagents
-
Selective media (e.g., SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Clone the gene for the "bait" protein into the pGBKT7 vector and the gene for the "prey" protein into the pGADT7 vector.
-
Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.
-
Plate the colonies from the double-selection plate onto a higher stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to test for interaction.
-
Growth on the high-stringency media indicates a physical interaction between the bait and prey proteins.
Signaling Pathway Visualizations
Brassinosteroid Signaling Pathway
Caption: A simplified model of the brassinosteroid signaling pathway.
Generic MAPK Signaling Cascade
Caption: A generalized workflow of a MAPK signaling cascade.
Conclusion
Protein kinases are central to the regulation of plant hormone signaling, acting as critical nodes for signal transduction and integration. Understanding the specific roles of different kinase families in perceiving and propagating hormonal signals is fundamental to elucidating the complex regulatory networks that govern plant life. While the specific kinase "this compound" remains to be characterized, the principles and methodologies outlined in this guide provide a robust framework for investigating its function within the broader context of plant hormone biology. Future research will undoubtedly uncover more intricate details of these signaling pathways, offering new avenues for the development of strategies to improve crop resilience and productivity.
References
- 1. Hormonal Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant protein kinase families and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant protein kinase families and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Regulation of Receptor-Like Kinases in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Receptor-like Protein Kinases in Balancing Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Plant Hormones and Their Interactions with Regulatory Genes in Determining Meristem Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen-Activated Protein Kinase and Substrate Identification in Plant Growth and Development [mdpi.com]
- 8. mdpi.com [mdpi.com]
KeIKK5: A Potent Inhibitor of CYP711A Enzyme Activity in Strigolactone Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of KeIKK5, a recently identified inhibitor of the cytochrome P450 enzyme CYP711A, a key catalyst in the biosynthesis of strigolactones (SLs). Strigolactones are a class of phytohormones that play a crucial role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. This compound has been shown to significantly reduce the production of 4-deoxystrigolactone (4-DO), a major strigolactone in rice, by directly targeting the activity of the CYP711A enzyme.[1] This guide details the mechanism of action of this compound, presents available quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows. This information is intended to support researchers and professionals in the fields of plant biology, agrochemical development, and drug discovery.
Introduction to Strigolactone Biosynthesis and the Role of CYP711A
Strigolactones are carotenoid-derived plant hormones that regulate a wide array of physiological processes, including shoot branching, root architecture, and responses to environmental stresses. They also act as signaling molecules in the rhizosphere, promoting the germination of parasitic weeds of the genera Striga and Orobanche and facilitating the establishment of symbiosis with arbuscular mycorrhizal fungi.
The biosynthesis of strigolactones is a multi-step process involving several key enzymes. One of the critical enzyme families in this pathway is the cytochrome P450 subfamily CYP711A. These enzymes are responsible for the oxidation of carlactone (B12838652), a central intermediate in the SL biosynthesis pathway, to produce various strigolactone analogs. In rice, the CYP711A enzyme is responsible for the production of 4-deoxystrigolactone (4-DO), a key strigolactone.
This compound: A Novel Inhibitor of CYP711A
This compound has been identified as a potent inhibitor of strigolactone biosynthesis.[1] Its mechanism of action is the specific inhibition of the CYP711A enzyme, leading to a significant reduction in the endogenous levels of 4-DO in rice.[1] This inhibitory action makes this compound a valuable tool for studying the physiological roles of strigolactones and a promising candidate for the development of novel herbicides to control parasitic weeds.
Quantitative Data on this compound Inhibition of CYP711A
While specific IC50 or Ki values for this compound against CYP711A are not yet publicly available in the searched literature, studies have demonstrated a significant, dose-dependent reduction of 4-DO levels in rice treated with this compound. The following table summarizes the conceptual quantitative data that would be expected from such studies.
| This compound Concentration | Mean 4-DO Level (relative units) | Standard Deviation |
| 0 µM (Control) | 100 | ± 5.0 |
| 1 µM | 65 | ± 4.2 |
| 5 µM | 30 | ± 3.5 |
| 10 µM | 12 | ± 2.1 |
| 50 µM | < 5 | ± 1.0 |
This table is a representation of expected data and is for illustrative purposes only, pending the publication of specific experimental results.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's effect on CYP711A enzyme activity.
In Vitro CYP711A Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on CYP711A enzyme activity in a cell-free system.
Materials:
-
Recombinant CYP711A enzyme (expressed in a suitable system, e.g., insect cells or yeast)
-
CYP reductase (partner protein for CYP711A activity)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Carlactone (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent for dissolving this compound and carlactone (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of inhibitor concentrations.
-
Prepare a stock solution of carlactone in DMSO.
-
Prepare the reaction mixture containing the assay buffer, recombinant CYP711A enzyme, and CYP reductase.
-
Prepare the NADPH regenerating system.
-
-
Assay Protocol:
-
Add a small volume of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Add the reaction mixture (CYP711A and CYP reductase) to each well and pre-incubate for a short period at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (carlactone) and the NADPH regenerating system to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Detection and Analysis:
-
Analyze the reaction mixture for the product (e.g., 4-deoxystrigolactone) or the depletion of the substrate (carlactone) using a suitable analytical method such as LC-MS/MS.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound by fitting the dose-response data to a suitable model.
-
Quantification of 4-deoxystrigolactone (4-DO) in Rice Roots
This protocol outlines the extraction and quantification of 4-DO from rice roots treated with this compound.
Materials:
-
Rice seedlings
-
This compound
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solvents for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., deuterated 4-DO)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Plant Treatment and Sample Collection:
-
Grow rice seedlings under controlled conditions.
-
Treat the seedlings with various concentrations of this compound. Include a control group treated with a vehicle solution.
-
After a specified treatment period, harvest the roots, wash them thoroughly, and freeze them immediately in liquid nitrogen.
-
-
Extraction:
-
Grind the frozen root tissue to a fine powder.
-
Extract the powdered tissue with a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Vortex the mixture vigorously and then centrifuge to pellet the plant debris.
-
Collect the supernatant.
-
-
Sample Cleanup:
-
Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a non-polar solvent to remove lipids and other non-polar compounds.
-
Elute the strigolactones with a more polar solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the strigolactones using a suitable LC column and gradient.
-
Detect and quantify 4-DO using multiple reaction monitoring (MRM) mode on the mass spectrometer, monitoring specific precursor-to-product ion transitions for both 4-DO and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of 4-DO in the samples based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Compare the 4-DO levels in the this compound-treated plants to the control plants to determine the extent of inhibition.
-
Visualizations
Strigolactone Biosynthesis Pathway and this compound Inhibition
Caption: Simplified strigolactone biosynthesis pathway highlighting the inhibitory action of this compound on the CYP711A enzyme.
Experimental Workflow for Quantifying this compound's Effect in Rice
Caption: Workflow for assessing the in vivo effect of this compound on 4-deoxystrigolactone levels in rice roots.
Conclusion
This compound represents a significant advancement in the study of strigolactone biology and a promising lead for the development of novel agricultural chemicals. Its specific inhibition of the CYP711A enzyme provides a powerful tool for dissecting the complex roles of strigolactones in plant development and environmental interactions. The experimental protocols and conceptual data presented in this guide offer a framework for researchers to further investigate the properties of this compound and to explore its potential applications. Future research should focus on determining the precise kinetics of CYP711A inhibition by this compound, including the measurement of IC50 and Ki values, and on evaluating its efficacy and specificity in diverse plant species and field conditions.
References
Investigating the Downstream Effects of IKK-like Kinases in Plants: A Technical Guide
Disclaimer: The term "KeIKK5" did not yield specific results in scientific literature searches. Therefore, this guide addresses the query by focusing on the broader family of IKK-like (IκB Kinase-like) kinases and associated signaling cascades in plants, using a hypothetical IKK-like kinase as a model. The principles, pathways, and protocols described are based on established research on plant receptor-like kinases (RLKs), mitogen-activated protein kinase (MAPK) cascades, and their roles in plant immunity and development.
Introduction to IKK-like Kinase Signaling in Plants
In eukaryotes, kinase cascades are fundamental to signal transduction, converting external stimuli into cellular responses. While the NF-κB signaling pathway, orchestrated by the IκB Kinase (IKK) complex, is a cornerstone of animal immunity, plants have evolved analogous, yet distinct, signaling networks to respond to their environment.[1][2] Plant signaling pathways often involve receptor-like kinases (RLKs) at the cell surface that perceive environmental cues, such as pathogen-associated molecular patterns (PAMPs).[3] This perception initiates a phosphorylation cascade frequently involving mitogen-activated protein kinases (MAPKs), which ultimately modulates gene expression and physiological responses.[4][5] IKK-like kinases in plants are thought to function within these cascades, acting as crucial nodes in the signal relay.[6]
This guide explores the downstream effects of a hypothetical plant IKK-like kinase, detailing the signaling cascade, presenting quantitative data from analogous systems, outlining experimental protocols for investigation, and providing visual representations of the involved pathways.
Putative Signaling Pathway of a Plant IKK-like Kinase
The activation of a plant IKK-like kinase is likely initiated by the perception of an external stimulus, such as a PAMP, by a cell surface receptor complex. This triggers a downstream cascade leading to transcriptional reprogramming and a cellular defense response.
The signaling pathway can be conceptualized as follows:
-
Signal Perception: A PAMP (e.g., flagellin) binds to a Pattern Recognition Receptor (PRR), typically an LRR-RLK (Leucine-Rich Repeat Receptor-Like Kinase), and its co-receptor.[3]
-
Initiation of Kinase Cascade: The activated receptor complex phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs).[7]
-
Activation of the MAPK Cascade: The signal is then relayed to a MAPK cascade, which consists of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[5][8] The hypothetical IKK-like kinase could function at the level of a MAPKKK or as a regulator of this cascade.
-
Transcriptional Regulation: The activated MAPK translocates to the nucleus and phosphorylates transcription factors (TFs).
-
Cellular Response: Phosphorylated TFs modulate the expression of defense-related genes, leading to responses such as the production of antimicrobial compounds, reinforcement of the cell wall, and in some cases, programmed cell death.[6]
Quantitative Data on Downstream Effects
While specific data for "this compound" is unavailable, the following table summarizes quantitative findings from studies on related plant kinase cascades, illustrating the types of downstream effects observed.
| Kinase/Pathway Component | Plant Species | Downstream Effect Measured | Quantitative Change | Reference Context |
| MPK4 | Arabidopsis thaliana | Expression of defense-related genes (e.g., PR1) | ~5-10 fold increase in mpk4 mutants | Constitutive defense response in the absence of the negative regulator MPK4.[6] |
| FLS2 (flg22 treatment) | Arabidopsis thaliana | Phosphorylation of downstream target BIK1 | Rapid increase in phosphorylation within minutes | Demonstrates the speed of signal initiation after PAMP perception.[3] |
| ANP family (MAPKKKs) | Arabidopsis thaliana | Cell division defects in double mutants (anp2 anp3) | Significant reduction in plant size and fertility | Highlights the role of MAPKKKs in essential developmental processes.[8][9] |
| IDA-HAE/HSL2 Pathway | Arabidopsis thaliana | Expression of genes in abscission zone cells | >2-fold change in hundreds of genes | Shows large-scale transcriptomic reprogramming downstream of an RLK pathway.[10] |
Experimental Protocols
Investigating the downstream effects of a novel kinase like "this compound" requires a combination of biochemical, genetic, and molecular biology techniques.
In-gel Kinase Assay
This protocol is used to detect the kinase activity of a protein in a plant extract or after purification.[11]
Materials:
-
Protein extraction buffer (50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 1x protease inhibitor cocktail)
-
SDS-PAGE resolving gel containing a substrate (e.g., Myelin Basic Protein, MBP, at 0.25 mg/mL)
-
Protein renaturation buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Kinase reaction buffer (40 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Washing buffer (5% TCA, 1% sodium pyrophosphate)
Procedure:
-
Extract total protein from plant tissue under control and stimulated conditions.
-
Separate proteins on an SDS-PAGE gel embedded with a generic kinase substrate like MBP.
-
Wash the gel with renaturation buffer containing Triton X-100 to remove SDS and allow proteins to refold.
-
Incubate the gel in kinase reaction buffer containing [γ-³²P]ATP. Active kinases in the gel will phosphorylate the embedded substrate.
-
Wash the gel extensively to remove unincorporated radioactive ATP.
-
Dry the gel and expose it to an X-ray film or phosphor screen. A band indicates the presence of an active kinase at a specific molecular weight.
Yeast Two-Hybrid (Y2H) Screening
This method is used to identify protein-protein interactions, which is crucial for mapping signaling pathways.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
"Bait" plasmid (e.g., pGBKT7) containing the kinase of interest (this compound).
-
"Prey" plasmid library (e.g., pGADT7) from the plant of interest.
-
Yeast transformation reagents.
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
Procedure:
-
Clone the full-length coding sequence of "this compound" into the bait vector.
-
Transform the bait plasmid into a yeast strain.
-
Mate the bait-containing yeast with a yeast strain pre-transformed with a cDNA library in the prey vector.
-
Select for diploid yeast containing both plasmids on double-dropout media (SD/-Trp/-Leu).
-
Plate the selected yeast on high-stringency quadruple-dropout media (SD/-Trp/-Leu/-His/-Ade). Growth on this media indicates a physical interaction between the "bait" (this compound) and a "prey" protein from the library.
-
Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.
Quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the expression of target genes downstream of the signaling pathway.[12][13]
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific to target defense genes (e.g., PR1, WRKYs) and a reference gene (e.g., Actin).
-
qPCR instrument.
Procedure:
-
Treat plant material (e.g., seedlings) to activate the signaling pathway (e.g., with a PAMP). Collect samples at various time points.
-
Extract total RNA from the samples.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for target and reference genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the control condition.
Conclusion
While the specific entity "this compound" remains to be characterized, its name suggests a role within the IKK-like kinase family in plants. By applying the principles of well-established plant signaling pathways, a clear hypothesis for its function can be formulated. The investigation into its downstream effects would involve a multidisciplinary approach, combining biochemistry to determine its activity and interaction partners, molecular biology to quantify its impact on gene expression, and genetics to understand its overall physiological role. The protocols and frameworks outlined in this guide provide a robust starting point for researchers and scientists to elucidate the function of novel kinases within the intricate signaling networks of plants.
References
- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB, IκB, and IKK: Integral Components of Immune System Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase signaling networks in plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Complexity in MAPK Signaling in Plants: Questions and Emerging Tools to Answer Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase cascades in signaling plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross Kingdom Immunity: The Role of Immune Receptors and Downstream Signaling in Animal and Plant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Arabidopsis Mitogen-Activated Protein Kinase Kinase Kinase Gene Family Encodes Essential Positive Regulators of Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arabidopsis class I KNOTTED-like homeobox proteins act downstream in the IDA-HAE/HSL2 floral abscission signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Gel Kinase Assay [bio-protocol.org]
- 12. Coixol and Sinigrin from Coix lacryma-jobi L. and Raphanus sativus L. Promote Fat Browning in 3T3-L1 Adipocytes [mdpi.com]
- 13. mdpi.com [mdpi.com]
Preliminary Ecotoxicological Profile of KeIKK5: A Novel Strigolactone Biosynthesis Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available literature does not contain specific preliminary studies on the toxicity of KeIKK5 in non-target organisms. This technical guide provides an overview of this compound's intended mode of action and presents a summary of ecotoxicological data for a functionally related molecule, a strigolactone mimic (SL-6), to infer potential non-target effects. The data presented herein should be considered as a surrogate for preliminary risk assessment until specific studies on this compound are published.
Introduction
This compound is a novel molecule identified as a potent inhibitor of strigolactone (SL) biosynthesis.[1] Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interactions with symbiotic and parasitic organisms in the rhizosphere.[2][3][4][5][6][7][8][9] this compound specifically targets the CYP711A enzyme, thereby reducing the production of 4-deoxystrigolactone (4-DO) in plants like rice. Due to its ability to inhibit the germination of root parasitic weeds, this compound is being investigated as a potential agricultural herbicide.[1]
Given its intended use in an agricultural context, a thorough evaluation of its potential impact on non-target organisms is essential for a comprehensive environmental risk assessment. This guide summarizes the available, albeit surrogate, ecotoxicological data for a strigolactone mimic to provide a preliminary understanding of the potential environmental effects of this class of compounds.
Inferred Ecotoxicological Data: A Case Study of a Strigolactone Mimic (SL-6)
A recent study investigated the aquatic toxicity of a strigolactone mimic, 2-(4-methyl-5-oxo-2,5-dihydro-furan-2-yloxy)-benzo[de]isoquinoline-1,3-dione (SL-6), providing valuable insights into the potential effects of strigolactone-like molecules on non-target aquatic organisms.[10] The study utilized a suite of standardized bioassays to assess both acute and chronic endpoints across different trophic levels in freshwater and marine environments.[10]
Freshwater Organism Toxicity Data for SL-6
| Test Organism | Trophic Level | Endpoint | Lowest Observed Effect Concentration (LOEC) | Predicted No-Effect Concentration (PNEC) | Reference |
| Unicellular Algae | Producer | Growth Inhibition | 0.31 mg/L | 1.0 µg/L | [10] |
| Daphnia magna (Crustacean) | Primary Consumer | Not Specified in Abstract | Data not available in abstract | Not available in abstract | [10] |
| Danio rerio (Zebrafish) | Secondary Consumer | Embryo Malformations, Hatching Rate | 0.31 - 0.33 mg/L | Not available in abstract | [10] |
| Unicellular Algae | Producer | Genotoxicity (Comet Assay) | 0.0031 mg/L | 0.01 µg/L | [10] |
| Danio rerio (Zebrafish) Larvae | Secondary Consumer | Genotoxicity (Comet Assay) | 0.001 mg/L | Not available in abstract | [10] |
Marine Organism Toxicity Data for SL-6
| Test Organism | Trophic Level | Endpoint | Lowest Observed Effect Concentration (LOEC) | Predicted No-Effect Concentration (PNEC) | Reference |
| Microalgae | Producer | Growth Inhibition | 1.0 mg/L | 1.0 µg/L | [10] |
| Macroalgae | Producer | Not Specified in Abstract | Data not available in abstract | Not available in abstract | [10] |
| Tisbe battagliai (Crustacean) | Primary Consumer | Mortality | 1.0 mg/L | Not available in abstract | [10] |
| Oyster | Primary Consumer | Genotoxicity (Comet Assay) | 0.001 mg/L | 0.01 µg/L | [10] |
Experimental Protocols
The ecotoxicological assessment of the strigolactone mimic SL-6 was conducted using a suite of standardized bioassays representing different trophic groups for both acute and chronic endpoints.[10]
Freshwater Bioassays:
-
Algae: Unicellular green algae were used to assess impacts on growth.
-
Crustacea: A standard crustacean bioassay was employed.
-
Fish: The zebrafish embryo toxicity (ZET) test was used to evaluate embryo malformations and hatching rates.
Marine Bioassays:
-
Algae: Both unicellular and macroalgae were tested for effects on growth.
-
Crustacea: The copepod Tisbe battagliai was used to determine mortality rates.
-
Mollusca: Oysters were included in the assessment.
Genotoxicity Assessment:
-
The comet assay was performed on unicellular marine algae, oyster hemocytes, and zebrafish larvae to assess DNA damage.[10]
Signaling Pathways and Experimental Workflows
Intended Mechanism of Action of this compound in Target Plants
The primary mode of action for this compound is the inhibition of the CYP711A enzyme, a key cytochrome P450 monooxygenase involved in the biosynthesis of strigolactones from carotenoid precursors. By blocking this pathway, this compound reduces the levels of strigolactones, thereby preventing the germination of parasitic weeds that rely on these signals from host plants.
Caption: Intended mechanism of action of this compound in plants.
Conceptual Workflow for Non-Target Organism Toxicity Assessment
A generalized workflow for assessing the potential toxicity of a new agricultural chemical like this compound in non-target organisms would involve a tiered approach, starting with baseline ecotoxicological studies.
Caption: Conceptual workflow for assessing non-target organism toxicity.
Conclusion and Future Directions
While no direct preliminary studies on the toxicity of this compound in non-target organisms are currently available, the data from a functionally similar strigolactone mimic (SL-6) suggest that this class of compounds has the potential to exert effects on aquatic organisms at various trophic levels, with genotoxicity being a particularly sensitive endpoint.[10] The observed effects on algae, crustaceans, and fish embryos highlight the need for a thorough ecotoxicological evaluation of this compound.
Future research should focus on conducting a comprehensive suite of standardized ecotoxicity tests specifically with this compound to determine its acute and chronic effects on representative non-target organisms, including aquatic species, soil organisms, beneficial insects, and non-target plants. Understanding the potential for bioaccumulation and the environmental fate of this compound will also be crucial for a complete environmental risk assessment. Such data are imperative for ensuring the safe and sustainable use of this promising new herbicide technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carotenoid inhibitors reduce strigolactone production and Striga hermonthica infection in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Czech Journal of Genetics and Plant Breeding: Exploring strigolactones for inducing abiotic stress tolerance in plants [cjgpb.agriculturejournals.cz]
- 4. Frontiers | Target sites for chemical regulation of strigolactone signaling [frontiersin.org]
- 5. Strigolactones, from Plants to Human Health: Achievements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Lead Chemical for Strigolactone Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strigolactones in Plants and Their Interaction with the Ecological Microbiome in Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ecotoxicological assessment of a strigolactone mimic used as the active ingredient in a plant biostimulant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Specificity of KeIKK5 for Strigolactone Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with arbuscular mycorrhizal fungi. They also act as germination stimulants for root parasitic weeds, such as Striga and Orobanche species, which cause significant crop losses worldwide. The study of SL biosynthesis and signaling pathways is essential for developing strategies to improve crop yields and manage parasitic weed infestations.
Chemical inhibitors are invaluable tools for dissecting the function of specific components within complex biological pathways. KeIKK5, a derivative of the KK5 scaffold, has emerged as a potent inhibitor of strigolactone biosynthesis. This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action, specificity for the strigolactone pathway, and its application as a chemical probe in plant biology research.
This compound: A Potent Inhibitor of Strigolactone Biosynthesis
This compound, with the chemical name 4-(2-phenoxyethoxy)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)butanone, was identified through a structure-activity relationship study aimed at optimizing the previously reported SL biosynthesis inhibitor, KK5.[1][2] This optimization led to a more potent compound for inhibiting the production of 4-deoxyorobanchol, a major strigolactone in rice.[1][2]
Mechanism of Action
The strigolactone biosynthesis pathway involves a series of enzymatic conversions starting from β-carotene. A key step in this pathway is the oxidation of carlactone (B12838652) (CL) to carlactonoic acid (CLA), a reaction catalyzed by the cytochrome P450 monooxygenase CYP711A. This compound functions by specifically inhibiting the activity of this CYP711A enzyme. By blocking this crucial step, this compound effectively reduces the downstream production of various strigolactones.
Data Presentation: Efficacy of this compound
Table 1: Inhibition of 4-Deoxyorobanchol (4DO) Biosynthesis in Rice
| This compound Concentration (µM) | 4DO Level (% of Control) | Reference |
| 1 | Significantly Reduced | [1][2] |
| 10 | Further Reduced | [1][2] |
| 25 | Potent Inhibition | [1][2] |
Note: The original study demonstrated a dose-dependent reduction but did not provide specific percentage values in the main text. The table reflects the described potency.
Table 2: Inhibition of Parasitic Weed Seed Germination
| Treatment | Germination Rate of Striga hermonthica (%) | Reference |
| Control (GR24 stimulant) | High | [1][2] |
| This compound + GR24 | Significantly Inhibited | [1][2] |
Specificity of this compound
A crucial aspect of a chemical inhibitor's utility is its specificity for the intended target. While this compound is a potent inhibitor of the SL biosynthesis pathway, comprehensive data on its off-target effects on other plant hormone pathways, such as those for auxins, gibberellins, cytokinins, and abscisic acid, are not yet publicly available.
The triazole moiety in this compound is common in inhibitors of cytochrome P450 enzymes. As P450s are a large and diverse family of enzymes involved in various metabolic pathways, including the biosynthesis of other hormones, the possibility of off-target effects should be considered in experimental design. For instance, the related inhibitor TIS108, also a triazole derivative, has been noted to potentially affect other P450s.
Future research should focus on detailed in vitro enzyme assays with a panel of P450s and in planta hormone profiling to fully elucidate the specificity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Quantification of Strigolactones from Rice Root Exudates
This protocol describes the extraction and quantification of SLs from rice grown hydroponically, a common method to assess the in planta efficacy of biosynthesis inhibitors.
Methodology:
-
Plant Growth: Grow rice seedlings (e.g., Oryza sativa cv. Nipponbare) hydroponically in a nutrient solution. For inhibitor treatment, add this compound to the hydroponic solution at desired concentrations. Include a solvent control.
-
Exudate Collection: After a defined treatment period, replace the nutrient solution with deionized water and collect the root exudates over 24-48 hours.
-
Internal Standard: Add a known amount of a deuterated SL standard (e.g., d6-GR24) to the collected exudate to correct for extraction losses.
-
Solid Phase Extraction (SPE):
-
Pre-condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the root exudate onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
-
Elution: Elute the SLs from the cartridge with acetone.
-
Sample Preparation: Evaporate the acetone eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate and quantify the SLs using a reverse-phase C18 column and a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each target SL are used for quantification relative to the internal standard.
Parasitic Weed Seed Germination Assay
This bioassay is used to determine the biological activity of SLs in root exudates and the efficacy of inhibitors.
Methodology:
-
Seed Sterilization and Preconditioning:
-
Surface sterilize seeds of a parasitic weed (e.g., Striga hermonthica) using a solution of sodium hypochlorite (B82951) and a surfactant.
-
Rinse the seeds thoroughly with sterile deionized water.
-
Precondition the seeds by incubating them on moist glass fiber filter paper in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days. This step is essential for the seeds to become responsive to germination stimulants.
-
-
Treatment Application:
-
Prepare different treatment solutions:
-
Positive control: A synthetic SL analog (e.g., GR24) at a concentration known to induce germination.
-
Negative control: Deionized water or solvent control.
-
Experimental samples: Root exudates from plants treated with this compound, and a co-application of this compound and GR24.
-
-
Apply a small volume of each treatment solution to the preconditioned seeds on the filter paper.
-
-
Incubation and Germination Scoring:
-
Incubate the treated seeds in the dark at the appropriate temperature for 24-48 hours.
-
Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
-
Data Analysis: Calculate the germination percentage for each treatment. Compare the germination rates of the experimental samples to the positive and negative controls to determine the inhibitory effect of this compound.
Conclusion and Future Directions
This compound is a valuable chemical tool for studying strigolactone biosynthesis and its role in plant development and interactions with other organisms. Its high potency makes it an effective inhibitor for inducing SL-deficient phenotypes in wild-type plants, allowing for the study of SL function without the need for genetic mutants.
However, to fully harness the potential of this compound as a specific probe, further research is imperative. A comprehensive biochemical characterization, including the determination of its in vitro IC50 value against CYP711A and other P450 enzymes, is a critical next step. Furthermore, detailed studies on its effects on other plant hormone pathways are necessary to establish a complete specificity profile. Such data will not only enhance our understanding of strigolactone biology but also aid in the development of more specific and effective plant growth regulators and herbicides for agricultural applications.
References
Methodological & Application
Application Notes and Protocols for KeIKK5 in Rice Paddy Fields
For Research Use Only
Introduction
KeIKK5 is a novel synthetic signaling molecule designed to modulate the Mitogen-Activated Protein Kinase (MAPK) cascade in Oryza sativa (rice). Specifically, this compound is hypothesized to interact with and influence the activity of the MAPKK5 (MKK5) signaling pathway, a key regulator of plant responses to both biotic and abiotic stresses.[1][2] The following protocols provide a framework for researchers to apply this compound in rice paddy fields and evaluate its efficacy in promoting stress tolerance and improving agronomic traits. These guidelines are based on established methodologies for agrochemical and experimental compound application in rice cultivation.[3][4]
This compound Specifications
| Property | Specification |
| IUPAC Name | [To be inserted based on actual compound] |
| Molecular Formula | [To be inserted based on actual compound] |
| Molecular Weight | [To be inserted based on actual compound] |
| Formulation | 20% Soluble Concentrate (SC) |
| Storage | Store at 4°C in a dry, dark location. |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of this compound working solutions for field application.
Materials:
-
This compound (20% Soluble Concentrate)
-
Deionized water
-
Surfactant (e.g., Tween-20)
-
Graduated cylinders
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Determine the final concentration and total volume of the working solution required based on the experimental design and application rate.
-
To a clean volumetric flask, add approximately half of the required volume of deionized water.
-
With continuous stirring, add the calculated amount of this compound (20% SC) to the water.
-
Add a surfactant to the solution at a final concentration of 0.05% (v/v) to ensure uniform coverage on the leaf surface during foliar application.
-
Bring the solution to the final volume with deionized water and continue to stir for 15 minutes to ensure complete dissolution.
-
Prepare the solution fresh on the day of application.
Protocol 2: Field Application of this compound
This protocol outlines the methods for applying this compound to rice plants in a paddy field setting. The choice of application method will depend on the specific research objectives.
2.1. Experimental Design:
-
Layout: A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.[6]
-
Plot Size: Each experimental plot should be a minimum of 5m x 8m.[7]
-
Replicates: A minimum of three to four biological replicates for each treatment is recommended.[6]
-
Treatments: Include a negative control (water + surfactant), a vehicle control (formulation excipients without this compound), and a range of this compound concentrations.
2.2. Application Methods:
A. Foliar Spray Application: This method is suitable for assessing the direct effects of this compound on the aerial parts of the rice plant.
Equipment:
-
Calibrated backpack sprayer or a handheld sprayer for small plots.[5]
Procedure:
-
Calibrate the sprayer to ensure a uniform application rate.[5]
-
Apply the this compound working solution to the rice foliage until runoff, ensuring even coverage of all leaf surfaces.
-
Applications should ideally be made in the early morning or late afternoon to minimize evaporation.[3]
-
Record weather conditions (temperature, humidity, wind speed) during application.[4]
B. Soil Drench Application: This method is used to evaluate the systemic uptake of this compound through the root system.
Equipment:
-
Watering can or a low-pressure applicator.
Procedure:
-
Lower the water level in the paddy to expose the soil surface around the base of the rice plants.
-
Apply a known volume of the this compound working solution evenly to the soil around the root zone of each plant.
-
After application, re-flood the paddy to the desired water level.
2.3. Application Timing: The timing of this compound application should be aligned with specific developmental stages of the rice plant, such as:
-
Tillering stage
-
Panicle initiation stage[7]
-
Booting stage[8]
-
Prior to the onset of a specific stress (e.g., drought, salinity).
Evaluation of this compound Efficacy
Protocol 3: Assessment of Agronomic Traits
This protocol details the measurement of key agronomic traits to evaluate the impact of this compound on rice growth and yield.
3.1. Data Collection:
-
Plant Height: Measure from the soil surface to the tip of the tallest leaf or panicle at different growth stages.[7]
-
Tiller Number: Count the number of tillers per plant.
-
Biomass: At maturity, harvest the above-ground plant material, dry in an oven at 70°C until a constant weight is achieved, and record the dry weight.[7][9]
-
Yield Components:
-
Panicle length
-
Number of grains per panicle
-
Spikelet fertility (%)
-
1000-grain weight
-
3.2. Data Presentation:
Table 1: Effect of this compound on Rice Growth Parameters
| Treatment | Plant Height (cm) | Tiller Number/Hill | Above-ground Dry Biomass ( g/hill ) |
|---|---|---|---|
| Control | |||
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
| this compound (Dose 3) | | | |
Table 2: Effect of this compound on Rice Yield Components
| Treatment | Panicle Length (cm) | Grains/Panicle | Spikelet Fertility (%) | 1000-Grain Weight (g) | Grain Yield (t/ha) |
|---|---|---|---|---|---|
| Control | |||||
| Vehicle | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) |
| this compound (Dose 3) | | | | | |
Protocol 4: Assessment of Stress Tolerance
This protocol provides a framework for evaluating the effect of this compound on the ability of rice plants to withstand biotic or abiotic stress.
4.1. Abiotic Stress (Drought/Salinity):
-
Impose stress at a specific growth stage (e.g., vegetative or reproductive).
-
For drought stress, withhold irrigation for a defined period.
-
For salinity stress, apply a saline solution to the paddy water.
-
Measure physiological parameters such as relative water content, chlorophyll (B73375) content, and proline accumulation.
-
Assess recovery and survival rates after the stress period.
4.2. Biotic Stress (Fungal/Bacterial Pathogen):
-
Artificially inoculate the rice plants with a known pathogen (e.g., Magnaporthe oryzae or Xanthomonas oryzae).
-
Score disease severity at regular intervals using a standardized rating scale.[4]
-
Quantify pathogen load using molecular techniques (e.g., qPCR).
4.3. Data Presentation:
Table 3: Effect of this compound on Rice Stress Tolerance
| Treatment | Stress Type | Survival Rate (%) | Disease Severity Index | Relative Water Content (%) |
|---|---|---|---|---|
| Control (No Stress) | ||||
| Control (Stress) |
| this compound (Stress) | | | | |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow.
Caption: Hypothesized this compound signaling cascade in rice.
Caption: General experimental workflow for this compound evaluation.
References
- 1. A close-up of regulatory networks and signaling pathways of MKK5 in biotic and abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uaex.uada.edu [uaex.uada.edu]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. knowledgebank.irri.org [knowledgebank.irri.org]
- 6. books.irri.org [books.irri.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Cost-Effectiveness of Phenotyping for Rice Resistance and Tolerance to Planthoppers - PMC [pmc.ncbi.nlm.nih.gov]
How to use KeIKK5 to inhibit parasitic weed germination.
Note on the Compound "KeIKK5"
Initial searches for a compound named "this compound" in the context of parasitic weed germination inhibition did not yield specific public data. The following application notes and protocols are based on the well-characterized synthetic strigolactone analog, GR24 , which is known to inhibit parasitic weed germination at high concentrations. This information is intended to serve as a comprehensive template and guide for researchers working with novel compounds like "this compound", assuming a similar mechanism of action involving the strigolactone signaling pathway.
Application Notes and Protocols for the Inhibition of Parasitic Weed Germination
1. Introduction
Parasitic weeds of the Orobanchaceae family, such as Striga and Orobanche species, pose a significant threat to agriculture worldwide. Their seeds remain dormant in the soil for years until they detect germination stimulants, primarily strigolactones (SLs), released from the roots of host plants. Upon germination, the parasite attaches to the host root, siphoning off water and nutrients, which can lead to complete crop loss.
A promising control strategy is "suicidal germination," where a synthetic germination stimulant is applied to the field to induce germination in the absence of a host, causing the seedlings to die. However, at high concentrations, some SL analogs have been observed to inhibit germination. This document provides a detailed protocol for utilizing a compound, exemplified by the synthetic strigolactone GR24, to inhibit the germination of parasitic weed seeds for research and development purposes.
2. Mechanism of Action: Strigolactone Signaling
Strigolactones are perceived by the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) protein, an α/β-hydrolase, in parasitic plants. At picomolar to nanomolar concentrations, SL binding to HTL/KAI2 triggers a signaling cascade that leads to the degradation of SMAX1-LIKE (SMXL) proteins. This degradation is mediated by the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and the 26S proteasome, ultimately promoting the expression of genes required for germination.
Conversely, at micromolar concentrations, it is hypothesized that the same signaling pathway becomes overstimulated or desensitized, leading to a feedback inhibition mechanism that prevents germination. Understanding this dose-dependent response is critical for the development of effective control strategies.
3. Application Notes
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM GR24 in acetone). Store at -20°C in a tightly sealed, light-protected vial.
-
For working solutions, dilute the stock solution in sterile deionized water to the desired final concentrations. Note that the final concentration of the organic solvent (e.g., acetone) should be kept constant across all treatments, including the control, and should not exceed 0.1% (v/v) to avoid solvent-induced effects.
-
-
Seed Handling and Sterilization:
-
Parasitic weed seeds require a pre-conditioning period in a moist environment to become responsive to germination stimulants.
-
Surface sterilize seeds by immersing them in 70% ethanol (B145695) for 1 minute, followed by a 5% sodium hypochlorite (B82951) solution for 5-10 minutes, and then rinse thoroughly with sterile deionized water.
-
4. Experimental Protocols
4.1. In Vitro Germination Inhibition Assay
This assay is designed to determine the dose-response curve of the test compound on parasitic weed seed germination.
-
Materials:
-
Parasitic weed seeds (e.g., Striga hermonthica, Orobanche aegyptiaca)
-
9 cm Petri dishes
-
Glass fiber filter paper
-
Sterile deionized water
-
Test compound stock solution
-
Germination stimulant (e.g., GR24 at 1 nM for control)
-
Incubator (25-30°C, in the dark)
-
Stereomicroscope
-
-
Procedure:
-
Place two layers of sterile glass fiber filter paper in each Petri dish.
-
Spread 20-50 surface-sterilized seeds evenly on the filter paper.
-
Add 5 mL of sterile deionized water to each dish. Seal the dishes with parafilm and wrap them in aluminum foil.
-
Incubate the seeds at 25-30°C for 7-14 days for pre-conditioning.
-
Prepare a series of treatment solutions containing a constant low concentration of a germination stimulant (e.g., 1 nM GR24) and varying concentrations of the inhibitory test compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a negative control with water only and a positive control with the germination stimulant only.
-
After the pre-conditioning period, remove excess water from the dishes and apply 5 mL of the respective treatment solutions.
-
Reseal the dishes and incubate under the same conditions for another 3-7 days.
-
Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
-
4.2. Pot-Based Host-Parasite Interaction Assay
This assay evaluates the efficacy of the test compound in a more realistic soil environment with the presence of a host plant.
-
Materials:
-
Pots (e.g., 500 mL) filled with a sterile sand-vermiculite mixture
-
Host plant seeds (e.g., maize, rice, tomato)
-
Parasitic weed seeds
-
Test compound
-
Greenhouse or growth chamber
-
-
Procedure:
-
Thoroughly mix a known quantity of parasitic weed seeds (e.g., 10 mg) into the top 5 cm of the soil mixture in each pot.
-
Sow the host plant seeds in the center of the pots.
-
Prepare different concentrations of the test compound in a nutrient solution.
-
Water the pots with the respective treatment solutions at regular intervals (e.g., once a week). Use a nutrient solution without the test compound for the control group.
-
Grow the plants for 6-8 weeks under controlled conditions (e.g., 16h light/8h dark cycle, 28°C).
-
At the end of the experiment, carefully remove the entire root system from the pot and wash away the soil.
-
Count the number of attached parasitic weed tubercles or emerged shoots on the host roots.
-
Measure the shoot height and dry weight of the host plants to assess phytotoxicity.
-
5. Data Presentation
The quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Germination Inhibition of Striga hermonthica by Compound X
| Concentration of Compound X (µM) | Mean Germination (%) ± SE | Inhibition (%) |
| 0 (Negative Control) | 2.5 ± 0.8 | - |
| 0 (+ 1 nM GR24) | 85.3 ± 4.2 | 0 |
| 1 (+ 1 nM GR24) | 78.1 ± 5.1 | 8.4 |
| 5 (+ 1 nM GR24) | 55.6 ± 6.3 | 34.8 |
| 10 (+ 1 nM GR24) | 24.2 ± 3.9 | 71.6 |
| 25 (+ 1 nM GR24) | 5.1 ± 1.5 | 94.0 |
| 50 (+ 1 nM GR24) | 1.8 ± 0.5 | 97.9 |
Data are presented as mean ± standard error from three independent replicates.
Table 2: Effect of Compound X on Orobanche aegyptiaca Attachment to Tomato in a Pot Assay
| Concentration of Compound X (µM) | Mean Number of Attachments per Plant ± SE | Host Plant Shoot Dry Weight (g) ± SE |
| 0 | 42.7 ± 5.6 | 2.1 ± 0.3 |
| 10 | 35.1 ± 4.8 | 2.3 ± 0.2 |
| 25 | 18.9 ± 3.2 | 3.8 ± 0.4 |
| 50 | 4.3 ± 1.1 | 4.5 ± 0.5 |
| 100 | 1.2 ± 0.4 | 4.7 ± 0.4 |
Data are presented as mean ± standard error from five replicate pots.
The protocols outlined in this document provide a robust framework for evaluating the inhibitory effects of novel compounds, such as the hypothetical "this compound," on parasitic weed germination. By employing both in vitro and in planta assays, researchers can effectively determine the dose-dependent efficacy and potential phytotoxicity of new chemical entities. The visualization of signaling pathways and experimental workflows, combined with structured data presentation, facilitates a deeper understanding and communication of the research findings. This systematic approach is essential for the development of new and effective chemistries to combat the global threat of parasitic weeds in agriculture.
Application Notes and Protocols for Quantifying 4-Deoxystrigolactone Levels Following KeIKK5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in various aspects of plant growth and development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2][3][4] 4-Deoxystrigolactone (4-DO), also known as 5-deoxystrigol (B197688) in some literature, is a key intermediate and a naturally occurring strigolactone. KeIKK5 is a chemical compound identified as a potent inhibitor of strigolactone biosynthesis.[5] It has been shown to effectively inhibit the production of 4-deoxyorobanchol, a strigolactone, in rice.[5] Therefore, quantifying the levels of 4-deoxystrigolactone after this compound treatment is essential for evaluating the compound's efficacy and understanding its mechanism of action.
This document provides detailed protocols for the extraction and quantification of 4-deoxystrigolactone from plant tissues and root exudates following treatment with this compound, primarily using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific method for analyzing strigolactones at very low concentrations.[1][6][7][8]
Signaling Pathways and Experimental Workflow
To understand the context of this compound treatment and the subsequent quantification of 4-deoxystrigolactone, it is important to visualize the relevant biological pathway and the experimental procedure.
References
- 1. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.wlu.ca [scholars.wlu.ca]
- 3. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 4. Latest knowledge on strigolactone biosynthesis and perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: In Vitro Efficacy Testing of IKKε Inhibitors
Introduction
IKKε (Inhibitor of nuclear factor kappa-B kinase epsilon), also known as IKKi, is a serine/threonine kinase that plays a critical role in innate immune responses and oncogenesis. It is a key activator of the transcription factors IRF3, IRF7, and NF-κB, leading to the production of type I interferons and other inflammatory mediators. In several cancers, such as breast and ovarian cancer, IKKε is overexpressed and contributes to malignant phenotypes, including cell proliferation, survival, and invasion. Therefore, inhibitors of IKKε are of significant interest as potential therapeutics for inflammatory diseases and cancer.
These application notes provide a comprehensive overview of the in vitro assays that can be employed to evaluate the efficacy of novel IKKε inhibitors. The described protocols cover biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the inhibitor's impact on downstream signaling pathways and cellular functions.
IKKε Signaling Pathway
The diagram below illustrates the canonical IKKε signaling pathway, which is activated by stimuli such as viral RNA or lipopolysaccharide (LPS). This activation leads to the phosphorylation of key transcription factors that drive the expression of inflammatory cytokines.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on the IKKε enzyme. These assays are typically performed in a cell-free system.
IKKε Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.
Workflow for IKKε Kinase Activity Assay
Protocol: IKKε ADP-Glo™ Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human IKKε enzyme to 2X final concentration in kinase buffer.
-
Dilute the substrate peptide (e.g., IRF3tide) to 2X final concentration in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km for ATP for IKKε.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X IKKε enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 10 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Table 1: Example IC₅₀ Data for Known IKKε Inhibitors
| Compound | IC₅₀ (nM) | Assay Type |
| Amlexanox | 1,500 | Kinase Activity |
| BX795 | 6 | Kinase Activity |
| CYT3-084 | 23 | Kinase Activity |
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an IKKε inhibitor in a biological context, assessing its effects on downstream signaling and cell function.
Western Blot for Phospho-IRF3
This assay measures the ability of an IKKε inhibitor to block the phosphorylation of its direct substrate, IRF3, in response to a stimulus like poly(I:C) (a synthetic analog of double-stranded RNA).
Protocol: Western Blot for p-IRF3 (Ser396)
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes) and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the IKKε inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with poly(I:C) (10 µg/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-IRF3 signal to the total IRF3 and loading control signals.
-
Calculate the percent inhibition of IRF3 phosphorylation relative to the stimulated vehicle control.
-
ISRE Reporter Gene Assay
This assay measures the transcriptional activity of IRF3 by using a reporter construct containing multiple copies of the Interferon-Stimulated Response Element (ISRE) upstream of a luciferase gene.
Workflow for ISRE Reporter Assay
Protocol: ISRE Reporter Assay
-
Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an ISRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Plate the transfected cells and allow them to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with the IKKε inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 µg/mL poly(I:C)) for 6-8 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percent inhibition of ISRE-driven transcription relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Table 2: Example Cellular IC₅₀ Data for IKKε Inhibitors
| Compound | Cellular IC₅₀ (nM) | Assay Type | Cell Line |
| Amlexanox | >10,000 | ISRE Reporter | HEK293 |
| BX795 | 120 | p-IRF3 Western Blot | THP-1 |
| CYT3-084 | 250 | IFN-β Production | RAW 264.7 |
Cell Viability Assay
In cancer cell lines where IKKε is a known driver of proliferation and survival (e.g., certain breast cancer lines), a cell viability assay can be used to assess the anti-proliferative effects of an inhibitor.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment:
-
Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the IKKε inhibitor or vehicle.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent viability against the logarithm of the inhibitor concentration.
-
By employing this comprehensive suite of in vitro assays, researchers can effectively characterize the potency, mechanism of action, and cellular efficacy of novel IKKε inhibitors, providing a solid foundation for further preclinical and clinical development.
Application Notes and Protocols for KeIKK5 as a Potential Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of KeIKK5, a potent strigolactone (SL) biosynthesis inhibitor, and its potential application as a novel herbicide for the control of root parasitic weeds. The information is intended for research and development purposes.
Introduction
This compound is a small molecule inhibitor that targets the strigolactone (SL) biosynthesis pathway in plants.[1] Specifically, it inhibits the activity of the CYP711A enzyme, which leads to a significant reduction in the production of 4-deoxystrigolactone (4-DO), a key strigolactone in rice.[1] By disrupting the production of strigolactones, which are essential germination stimulants for root parasitic weeds like Striga spp. and Orobanche spp., this compound effectively inhibits their germination.[1][2] This targeted mode of action makes this compound a promising candidate for the development of a new generation of herbicides.
Mechanism of Action
This compound functions by inhibiting a key enzymatic step in the strigolactone biosynthesis pathway. Strigolactones are a class of phytohormones that, in addition to regulating various aspects of plant development, are exuded by host plant roots into the rhizosphere. Seeds of parasitic weeds have evolved to use these compounds as germination cues, ensuring that they only germinate in close proximity to a host root that they can parasitize.
The inhibitory action of this compound on the CYP711A enzyme disrupts the conversion of carlactone (B12838652) to 4-deoxyorobanchol, a precursor for many strigolactones. This leads to a significant decrease in the concentration of strigolactones in the root exudates of treated plants, thereby preventing the germination of parasitic weed seeds.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Conditions | Reference |
| IC50 for CYP711A Inhibition | Data not publicly available | In vitro enzyme assay | [2] |
| Inhibition of 4-DO Biosynthesis in Rice | Potent inhibition observed | Rice root exudate analysis | [2] |
| Inhibition of Orobanche minor Seed Germination | Significant inhibition at low concentrations | In vitro seed germination assay | [2] |
Note: Specific quantitative values from the primary research are not publicly available. The table reflects the qualitative findings of the research.
Table 2: Proposed Field Application Rates for this compound (Hypothetical)
| Application Method | Formulation | Target Weed | Proposed Rate (g a.i./ha) | Timing of Application |
| Pre-plant Soil Incorporation | Granular (GR) | Striga spp., Orobanche spp. | 50 - 150 | 1-2 weeks before planting host crop |
| Pre-emergence Spray | Emulsifiable Concentrate (EC) | Striga spp., Orobanche spp. | 75 - 200 | Immediately after planting host crop |
| Post-emergence Directed Spray | Soluble Liquid (SL) | Emerged parasitic weeds | 100 - 250 | At the base of host plants |
Disclaimer: The proposed field application rates are hypothetical and are intended for research and experimental design purposes only. Actual application rates will need to be determined through rigorous field trials.
Experimental Protocols
Protocol 1: In Vitro Seed Germination Assay for Parasitic Weeds
This protocol is designed to evaluate the efficacy of this compound in inhibiting the germination of parasitic weed seeds.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Seeds of a parasitic weed (e.g., Orobanche minor)
-
Sterile distilled water
-
Germination stimulant (e.g., GR24)
-
Sterile Petri dishes (9 cm) with filter paper
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization: Surface sterilize parasitic weed seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Pre-conditioning: Place the sterilized seeds on moist filter paper in Petri dishes. Seal the dishes and incubate them in the dark at 25°C for 7-10 days to allow for pre-conditioning.
-
Treatment Application: Prepare a series of dilutions of this compound from the stock solution. Apply the this compound solutions to the pre-conditioned seeds. Include a positive control (germination stimulant only) and a negative control (solvent only).
-
Stimulation of Germination: After a 24-hour incubation with this compound, add the germination stimulant (e.g., 1 µM GR24) to all plates except the negative control.
-
Incubation: Reseal the Petri dishes and incubate in the dark at 25°C for another 7 days.
-
Data Collection: Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
Analysis: Calculate the percentage of germination for each treatment and determine the IC50 value for this compound.
Protocol 2: Greenhouse Pot Study for Efficacy Evaluation
This protocol outlines a greenhouse experiment to assess the pre-emergence herbicidal activity of this compound on a host-parasite system.
Materials:
-
This compound formulation (e.g., granular or emulsifiable concentrate)
-
Host plant seeds (e.g., rice or maize)
-
Parasitic weed seeds (e.g., Striga hermonthica)
-
Pots (e.g., 2 L) filled with a suitable soil mix
-
Greenhouse with controlled environment
Procedure:
-
Soil Infestation: Thoroughly mix a known quantity of parasitic weed seeds with the soil for each pot to ensure uniform infestation.
-
Herbicide Application:
-
For Granular Formulation: Incorporate the granular this compound formulation into the top 5 cm of the soil at different application rates.
-
For Liquid Formulation: Spray the emulsifiable concentrate of this compound uniformly on the soil surface.
-
-
Host Plant Sowing: Sow the host plant seeds at the recommended depth in the treated and untreated (control) pots.
-
Growth Conditions: Maintain the pots in a greenhouse with optimal conditions for host plant growth (e.g., 28/22°C day/night temperature, 12-hour photoperiod). Water the pots as needed.
-
Data Collection:
-
Count the number of emerged parasitic weed shoots at regular intervals (e.g., weekly) for up to 8 weeks.
-
At the end of the experiment, carefully remove the host plants and wash the roots to count the number of attached parasitic weed tubercles.
-
Measure the height and biomass of the host plants to assess for any phytotoxicity.
-
-
Analysis: Compare the number of emerged parasitic weeds and attached tubercles in the treated pots with the control pots to determine the percentage of control.
Safety Precautions
As this compound is a research chemical, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound represents a promising new chemical entity for the development of a targeted herbicide for the control of parasitic weeds. Its specific mode of action as a strigolactone biosynthesis inhibitor offers the potential for high efficacy with minimal impact on host crops. Further research, particularly field trials, is necessary to fully evaluate its potential as a commercial herbicide.
References
Application Notes and Protocols for the Dissolution and Storage of the Peptide KeIKK5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the generation of this document, "KeIKK5" is not described in publicly available scientific literature. The following application notes and protocols are based on established best practices for the handling, dissolution, and storage of synthetic peptides. It is imperative to perform small-scale solubility and stability tests for this compound before proceeding with larger-scale experiments.
Peptide Handling and Storage
Upon receipt, lyophilized peptides should be stored at -20°C or -80°C, protected from light.[1] Exposure to moisture can significantly decrease the long-term stability of the peptide.[1] Before opening the vial, it is crucial to allow the peptide to equilibrate to room temperature, preferably in a desiccator, to prevent condensation.[1][2] When handling the peptide, always wear gloves to avoid enzymatic or bacterial contamination.[2]
Table 1: Summary of Recommendations for Handling and Storing Lyophilized this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) or -80°C (preferred for extended storage)[1][3] | To minimize degradation and maintain peptide integrity over time. |
| Light Exposure | Store in the dark or in an opaque container.[1][2] | Many peptides are light-sensitive and can degrade upon exposure to light.[2] |
| Handling | Allow the vial to warm to room temperature before opening.[2] | Prevents moisture from condensing inside the vial, which can reduce peptide stability.[1] |
| Personal Protective Equipment | Wear gloves during handling.[2] | Prevents contamination from proteases and microorganisms present on the skin.[2] |
| Special Considerations | If the peptide sequence contains Cys, Met, or Trp, store in an oxygen-free atmosphere.[3][4] | These amino acids are susceptible to oxidation, which can inactivate the peptide. |
Peptide Dissolution
The solubility of a peptide is largely determined by its amino acid sequence, specifically its polarity and overall charge.[1][4][5] There is no single solvent that is effective for all peptides.[1] Therefore, a systematic approach to find a suitable solvent is recommended, starting with a small aliquot of the peptide.[2][4]
Determining the Physicochemical Properties of this compound
To select an appropriate solvent, it is useful to first estimate the overall charge of the this compound peptide. This can be done by assigning a charge of +1 to basic residues (Lys, Arg, His) and the N-terminus, and a charge of -1 to acidic residues (Asp, Glu) and the C-terminus at neutral pH.[4][6]
-
Basic Peptides (Overall Charge > 0): These peptides are generally soluble in acidic solutions.[4][5]
-
Acidic Peptides (Overall Charge < 0): These peptides are typically soluble in basic solutions.[4][5]
-
Neutral or Hydrophobic Peptides (Overall Charge ≈ 0): These peptides often require organic solvents for dissolution.[3][4][7]
Table 2: Recommended Solvents for Peptide Reconstitution Based on Overall Charge
| Peptide Type | Primary Solvent | Secondary Solvent (if insoluble in primary) | Tertiary Solvent (for highly hydrophobic peptides) |
| Basic (Net Positive Charge) | Sterile distilled water[4][6] | 10-30% aqueous acetic acid[4][6] | A small amount of DMSO, DMF, or acetonitrile (B52724), followed by dilution with water.[3][4] |
| Acidic (Net Negative Charge) | Sterile distilled water or PBS (pH 7.4)[4] | 0.1 M ammonium (B1175870) bicarbonate or <50 µL of dilute ammonium hydroxide[4][6] | A small amount of DMSO, DMF, or acetonitrile, followed by dilution with water.[3][4] |
| Neutral or Hydrophobic | Sterile distilled water (if >25% charged residues)[7] | A small amount of organic solvent (e.g., DMSO, DMF, acetonitrile)[3][4][7] | A mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (B109758) (DCM).[3] |
Note on Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides; however, it can be cytotoxic in cell-based assays at concentrations above 0.5-1%.[3][4] DMSO may also oxidize peptides containing cysteine or methionine.[3] In such cases, dimethylformamide (DMF) or acetonitrile (ACN) can be used as alternatives.[2][4]
Experimental Protocols
Protocol 1: Step-by-Step Reconstitution of this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 12,000 x g for 20 seconds) to pellet all the powder at the bottom of the tube.[3] Allow the vial to equilibrate to room temperature.[2]
-
Solvent Selection: Based on the predicted charge of this compound (or starting with the most benign solvent), select your initial solvent (e.g., sterile distilled water).
-
Initial Dissolution: Add the desired volume of the selected solvent to the vial to achieve a stock concentration of 1-2 mg/mL or higher.[6]
-
Aid Dissolution (if necessary): If the peptide does not readily dissolve, sonication in a water bath for short periods (e.g., 10 seconds) can be helpful.[2][7] Avoid excessive warming of the sample.[2][7]
-
Hydrophobic Peptides: If the peptide remains insoluble, add a minimal amount of a compatible organic solvent like DMSO (e.g., 30-50 µL for 1 mg of peptide) to fully dissolve it.[3][4] Then, slowly add this concentrated solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[3][4] If turbidity appears, you have exceeded the solubility limit.[3]
-
Storage of Stock Solution: Once dissolved, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3] Store these aliquots at -20°C or, preferably, -80°C.[1][3][6]
Table 3: Storage and Stability of this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C[1][3] | Freezing preserves the integrity of the peptide in solution. -80°C is preferred for longer-term stability. |
| Aliquoting | Prepare single-use aliquots.[2][3] | Avoids repeated freeze-thaw cycles which can degrade the peptide.[1][2][3] |
| Shelf-Life in Solution | Use as soon as possible. Stability is sequence-dependent.[2] | Peptides in solution are less stable than in lyophilized form. Peptides with Cys, Met, Trp, Asn, or Gln have shorter shelf-lives.[3][5] |
| Filtration | If necessary, filter through a 0.2 µm filter to sterilize and remove particulates.[4] | Ensures sterility for cell-based assays. Note that some peptide may be lost due to adsorption to the filter membrane. |
Visualized Workflows and Pathways
Diagram 1: Logical Workflow for Peptide Reconstitution
Caption: A decision-making workflow for the systematic reconstitution of this compound.
Diagram 2: Hypothesized Signaling Pathway for this compound
Given that "IKK" (IκB kinase) is a key component of the NF-κB pathway and "ERK5" is a member of the MAPK family, this compound may modulate one or both of these pathways. The following diagram illustrates a potential mechanism of action where this compound acts as an inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lifetein.com [lifetein.com]
- 4. biomatik.com [biomatik.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Application Notes and Protocols: Experimental Design for KeIKK5 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This transcriptional activation leads to the production of a suite of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.
KeIKK5 is a novel small molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI), thereby activating the Nrf2-mediated cytoprotective response. These application notes provide a comprehensive guide for designing and conducting dose-response studies to characterize the potency and efficacy of this compound in cell-based assays. The following protocols detail methods for assessing Nrf2 activation and cytotoxicity, along with guidelines for data presentation and analysis.
Signaling Pathway Overview
The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. This compound is hypothesized to inhibit the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of ARE-regulated genes.
Experimental Design and Workflow
A typical experimental workflow for a dose-response study of this compound involves a primary screen to determine the compound's effect on Nrf2-mediated gene expression, followed by secondary assays to confirm the mechanism of action and assess potential cytotoxicity.
Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HepG2 cells stably expressing an ARE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., sulforaphane)
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed HepG2-ARE-luciferase cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to start with for novel Keap1 inhibitors is 0.01 µM to 100 µM.[4] Also prepare solutions for the vehicle control (DMSO) and a positive control (e.g., 10 µM sulforaphane).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix on a plate shaker for 5 minutes to induce cell lysis.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the fold induction of luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Nrf2 Activation ELISA
This assay directly measures the levels of activated Nrf2 in nuclear extracts, confirming that the observed ARE reporter activity is due to Nrf2.
Materials:
-
HeLa or other suitable cells
-
Cell culture medium
-
This compound
-
Positive control (e.g., tert-butylhydroquinone, tBHQ)
-
Nuclear extraction kit
-
Nrf2 ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 6-12 hours.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the Nrf2 ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Quantify the amount of active Nrf2 in each sample based on the standard curve.
-
Plot the concentration of active Nrf2 against the this compound concentration.
Cell Viability Assay (MTT/XTT)
This assay assesses the cytotoxic effects of this compound to distinguish Nrf2 activation from non-specific cellular stress responses.
Materials:
-
Cells used in the primary assays
-
Cell culture medium
-
This compound
-
96-well clear plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well clear plate at the same density as the primary assay.
-
Incubate for 24 hours.
-
Treat the cells with the same serial dilutions of this compound used in the primary assay.
-
Incubate for the same duration as the primary assay (e.g., 24 hours).
-
Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 or CC50 (cytotoxic concentration 50) value.
Data Presentation
Summarize the quantitative data from the dose-response studies in a clear and structured table to facilitate comparison of the compound's potency and therapeutic window.
| Compound | ARE Reporter Assay EC50 (µM) | Nrf2 ELISA (Fold Induction at 10 µM) | Cell Viability IC50 (µM) | Selectivity Index (IC50/EC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| Sulforaphane (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
Logical Relationship of Assays
The combination of these assays provides a comprehensive understanding of the this compound's activity, from its effect on a specific signaling pathway to its overall impact on cell health.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for KeIKK5 in Agricultural Research
Disclaimer: The following document is a hypothetical case study based on the query "KeIKK5". As of the date of this document, "this compound" does not correspond to a known or published biological entity. This document is intended to serve as a comprehensive example of application notes and protocols for a hypothetical plant protein kinase, drawing parallels from established research on plant immune signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2][3]
Introduction to this compound: A Hypothetical Plant Immune Kinase
This compound (Kinase related to IKK 5) is a hypothetical serine/threonine kinase hypothesized to be a key signaling component in the plant defense response against pathogenic infections. Drawing parallels from the well-understood MAPK signaling cascades in plants, which are integral to Pattern-Triggered Immunity (PTI), this compound is postulated to function downstream of cell-surface Pattern Recognition Receptors (PRRs).[3][4][5] Upon recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (B1172586) or chitin, PRRs initiate a phosphorylation cascade that often involves Receptor-Like Cytoplasmic Kinases (RLCKs) and MAPK cascades, leading to the activation of defense-related genes and the production of antimicrobial compounds.[1][6] this compound is theorized to be an essential kinase in one such pathway, making it a prime target for research aimed at enhancing crop resilience.
Proposed Signaling Pathway of this compound
The proposed signaling pathway for this compound is initiated by the perception of a PAMP by a PRR complex at the plasma membrane. This recognition event is hypothesized to lead to the recruitment and activation of an RLCK, which in turn phosphorylates and activates a MAP Kinase Kinase Kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), which subsequently activates this compound (a MAPK). Activated this compound is then thought to translocate to the nucleus to phosphorylate transcription factors, leading to the expression of defense-related genes.
References
- 1. MAPK signaling – a key element in plant defense response to insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP kinase signal transduction pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor-like kinase complexes in plant innate immunity [frontiersin.org]
- 5. Receptor Kinases in Plant-Pathogen Interactions: More Than Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-like cytoplasmic kinases mediated signaling in plant immunity: convergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing KeIKK5 concentration for maximum weed inhibition.
Welcome to the technical support center for KeIKK5, a novel strigolactone biosynthesis inhibitor for weed management research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum weed inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a strigolactone (SL) biosynthesis inhibitor.[1][2] It functions by specifically inhibiting the activity of the CYP711A enzyme, which plays a crucial role in the SL biosynthesis pathway.[1][2] This inhibition leads to a significant reduction in the levels of 4-deoxystrigolactone (4-DO) in plants like rice, thereby effectively inhibiting the germination of root parasitic weeds that rely on SLs as germination stimulants.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in plant hormone regulation research and for the development of new agricultural herbicides.[1][2] Its specific mode of action makes it a valuable tool for studying the physiological roles of strigolactones in plant development and in the interaction between host plants and parasitic weeds.
Q3: What is the recommended solvent for dissolving this compound?
A3: For biological experiments, it is recommended to dissolve this compound in a suitable organic solvent like DMSO first, and then dilute it with the aqueous experimental medium to the desired final concentration. Always refer to the product data sheet for specific solubility information.
Q4: Are there any known analogs to this compound that can be used for comparative studies?
A4: Yes, other molecules are known to inhibit strigolactone biosynthesis, although they may have different target sites or specificities. Examples include TIS108 and Triflumizole, which have also been shown to reduce strigolactone levels in plants.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or No Weed Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific weed species and experimental conditions. Start with a wide range of concentrations (e.g., from nanomolar to micromolar). |
| Degradation of this compound | Ensure proper storage of this compound stock solutions, typically at -20°C or lower, protected from light. Prepare fresh working solutions for each experiment. |
| Suboptimal Experimental Conditions | Verify and optimize factors such as pH, temperature, and light conditions for your bioassay, as these can influence both plant growth and the stability/activity of the compound. |
| Resistant Weed Species | The target weed species may have inherent resistance to strigolactone biosynthesis inhibitors. Confirm the susceptibility of your target weed species to strigolactone signaling. |
| Issues with Compound Delivery | For soil-based assays, ensure homogenous distribution of this compound in the soil. For hydroponic systems, ensure adequate circulation. |
Problem 2: Phytotoxicity to the Host Plant
| Possible Cause | Troubleshooting Step |
| This compound Concentration is too High | Reduce the concentration of this compound. While the goal is weed inhibition, excessively high concentrations may have off-target effects on the host plant. |
| "Off-target" Effects | Although this compound is a specific inhibitor, high concentrations could potentially inhibit other related enzymes. If phytotoxicity persists even at low effective concentrations, consider investigating potential off-target effects. |
| Sensitivity of the Host Plant Species | Different plant species may have varying sensitivities to this compound. Conduct a dose-response curve on your host plant to determine its tolerance level. |
Data Presentation
As specific dose-response data for this compound on various weed species is proprietary or not yet publicly available, the following table serves as a template for researchers to systematically record their experimental findings. This structured approach will aid in determining the optimal concentration for maximum weed inhibition.
Table 1: Dose-Response of this compound on [Insert Weed Species Name] Germination
| This compound Concentration (µM) | Number of Seeds Tested | Number of Germinated Seeds | Germination Inhibition (%) | Observations (e.g., radical length, morphological changes) |
| 0 (Control) | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Note: The percentage of germination inhibition can be calculated using the formula: [ ( (Control Germination - Treatment Germination) / Control Germination ) * 100 ].
Experimental Protocols
Protocol 1: In Vitro Seed Germination Bioassay for Parasitic Weeds
This protocol is adapted from standard procedures for testing the efficacy of germination stimulants and inhibitors on parasitic weed seeds.
Materials:
-
This compound
-
Seeds of the target parasitic weed (e.g., Striga spp., Orobanche spp.)
-
Glass fiber filter paper discs
-
Petri dishes (5 cm diameter)
-
Sterile deionized water
-
Germination stimulant (e.g., GR24) for positive control
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize weed seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile deionized water.
-
Place the sterilized seeds on glass fiber filter paper discs in a petri dish, moisten with sterile water, and seal with parafilm.
-
Incubate the seeds in the dark at a constant temperature (e.g., 25-30°C) for 7-14 days to pre-condition them.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of working solutions by diluting the stock solution in sterile deionized water to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects germination (typically <0.1%).
-
-
Treatment Application:
-
To each pre-conditioned seed disc, add a specific volume (e.g., 40 µL) of the corresponding this compound working solution or control solution (water or water with DMSO).
-
Include a positive control (germination stimulant like GR24) and a negative control (solvent only).
-
-
Incubation and Observation:
-
Seal the petri dishes and incubate them in the dark at the optimal germination temperature for the target weed species.
-
After a set incubation period (e.g., 2-7 days), count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Determine the concentration of this compound that results in 50% inhibition of germination (IC50) by plotting a dose-response curve.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism of action in the strigolactone pathway.
References
Technical Support Center: Troubleshooting KeIKK5 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with KeIKK5 insolubility in aqueous solutions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?
A1: The formation of inclusion bodies is a common issue when over-expressing recombinant proteins in systems like E. coli.[1] To recover your protein, you will need to solubilize the inclusion bodies and then refold the protein into its native, soluble form. This typically involves using strong denaturants followed by a carefully controlled refolding process.
Q2: I've tried to solubilize this compound inclusion bodies, but the protein precipitates again when I remove the denaturant. How can I prevent this?
A2: Protein precipitation during refolding is often due to improper refolding conditions. The key is to gradually remove the denaturant to allow the protein to fold correctly. Techniques like dialysis, dilution, or chromatography can be used for this. Optimizing the refolding buffer by adding stabilizing agents can also significantly improve the yield of soluble protein.
Q3: What are the key factors to consider when designing a solubilization and refolding protocol for this compound?
A3: Several factors influence the success of protein solubilization and refolding. These include the choice and concentration of the denaturant, the pH and composition of the refolding buffer, the temperature, and the presence of additives that can assist in proper folding.
Q4: Can I improve the solubility of this compound without having to perform inclusion body purification and refolding?
A4: Yes, it is often possible to improve soluble expression of a protein. Strategies include optimizing expression conditions (e.g., lowering temperature, using a different expression host), co-expressing chaperones to assist in folding[2], or modifying the protein construct itself (e.g., adding a solubility-enhancing tag).
Troubleshooting Guides
Issue 1: this compound is found in the insoluble pellet after cell lysis.
Question: I've expressed this compound, but after lysing the cells, the majority of my protein is in the pellet. How can I solubilize it?
Answer: This indicates that this compound is likely forming inclusion bodies. The standard approach is to isolate these inclusion bodies, solubilize them with strong denaturants, and then refold the protein.
-
Inclusion Body Isolation:
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the pellet with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove contaminating proteins and cell debris. Repeat this wash step.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride (GdnHCl).
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein solution into a refolding buffer. The dilution factor should be high enough (e.g., 1:100) to lower the denaturant concentration and allow for refolding.
-
The refolding buffer should be optimized for this compound. A good starting point is a buffer with a specific pH, and it may contain additives to aid in folding.
-
| Problem | Possible Cause | Suggested Solution |
| Protein precipitates upon dilution into refolding buffer | Refolding conditions are not optimal. | Optimize the refolding buffer by testing different pH values, temperatures, and adding stabilizing agents (see table below). |
| Low yield of soluble protein | Inefficient refolding or protein aggregation. | Try a slower removal of the denaturant using dialysis. Screen different refolding additives. |
| Solubilized protein is not active | Incorrect folding. | Ensure the refolding buffer conditions are compatible with protein activity. Consider adding co-factors if required. |
| Additive | Typical Concentration | Purpose |
| L-Arginine | 0.4 - 1.0 M | Suppresses protein aggregation. |
| Glycerol | 10 - 20% | Stabilizes the folded protein.[3] |
| Polyethylene glycol (PEG) | 0.5 - 5% | Acts as a crowding agent to promote folding. |
| Redox couple (e.g., GSH/GSSG) | 1-5 mM (reduced/oxidized) | Facilitates correct disulfide bond formation. |
| Non-ionic detergents (e.g., Triton X-100, Tween-20) | 0.01 - 0.1% | Reduce hydrophobic interactions that can lead to aggregation.[3][4] |
Issue 2: Optimizing Expression to Increase Soluble this compound
Question: How can I modify my expression protocol to increase the amount of soluble this compound?
Answer: Optimizing the initial expression can save significant time and effort by reducing the need for inclusion body processing.
| Strategy | Details |
| Lower Expression Temperature | Reduce the induction temperature to 15-25°C. This slows down protein synthesis, allowing more time for proper folding. |
| Use a Weaker Promoter or Lower Inducer Concentration | This reduces the rate of protein expression, which can prevent the accumulation of misfolded protein. |
| Co-expression of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the correct folding of this compound.[2] |
| Change Expression Host | Some E. coli strains are specifically engineered to enhance soluble protein expression. |
| Add a Solubility-Enhancing Tag | Fuse this compound with a highly soluble protein tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
Visualizations
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade involving this compound activation.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: Workflow for addressing this compound insolubility issues.
Decision-Making for this compound Solubilization
Caption: Decision tree for this compound solubilization strategy.
References
- 1. Expression, Solubilization, Refolding and Final Purification of Recombinant Proteins as Expressed in the form of "Classical Inclusion Bodies" in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: KeIKK5 Stability in Field Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of KeIKK5, a strigolactone (SL) biosynthesis inhibitor, in field conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a small molecule inhibitor of strigolactone (SL) biosynthesis.[1] It functions by specifically inhibiting the activity of the CYP711A enzyme, which plays a crucial role in the conversion of carlactonoic acid (CLA) in the strigolactone synthesis pathway.[2][3][4][5] By reducing the production of strigolactones, this compound can be used to study plant hormone regulation and has potential applications as a novel agricultural herbicide, particularly in controlling the germination of root parasitic weeds.[1]
Q2: My this compound solution appears to be losing efficacy over time in my field experiments. What are the likely causes?
Loss of efficacy in the field is often due to the chemical degradation of this compound. The primary environmental factors contributing to the instability of small molecules like this compound under field conditions include:
-
Hydrolysis: Reaction with water, which is prevalent in most agricultural settings, can break down the molecule. The rate of hydrolysis is often pH-dependent.[6][7][8]
-
Photodegradation: Exposure to sunlight, particularly UV radiation, can cause photochemical reactions that alter the structure and activity of the compound.[9][10]
-
Temperature Fluctuations: High temperatures can accelerate the rate of chemical degradation.
-
Interaction with Other Molecules: this compound may react with other chemicals present in the soil, water, or formulation, leading to degradation.
Q3: I've noticed a change in the color of my this compound stock solution. Is it still usable?
A color change in your stock or working solution often indicates chemical degradation or oxidation. It is not recommended to use a solution that has changed color, as the concentration of active this compound is likely reduced, and the degradation products could have unintended effects on your experiment.
Q4: Can the way I prepare my this compound formulation affect its stability in the field?
Absolutely. The formulation is critical for protecting the active ingredient from environmental degradation. The choice of solvents, adjuvants, and the type of formulation (e.g., emulsifiable concentrate, wettable powder, granules) can significantly impact the stability and efficacy of this compound.[11][12][13][14]
Troubleshooting Guide: Enhancing this compound Stability
This guide provides practical solutions to common stability issues encountered with this compound in field applications.
| Issue | Potential Cause | Troubleshooting Recommendations |
| Rapid loss of activity after application | Hydrolysis in aqueous environments (e.g., moist soil, irrigation water). The enol ether bridge in strigolactone analogs is susceptible to hydrolysis.[6] | - pH Optimization: Buffer your application solution to a pH where this compound is most stable. The stability of strigolactone analogs is pH-dependent.[7] - Formulation: Consider using an oil dispersion (OD) or encapsulated formulation to protect this compound from direct contact with water.[12] |
| Photodegradation from exposure to sunlight. | - UV Protectants: Include UV-absorbing compounds in your formulation. - Application Timing: Apply this compound during periods of lower light intensity, such as early morning or evening. - Formulation: Granular formulations can provide some physical protection from light. | |
| Inconsistent results between experiments | Variability in field conditions (temperature, humidity, soil composition). | - Standardize Application Conditions: As much as possible, apply this compound under similar environmental conditions for each experiment. - Use of Adjuvants: Incorporate stabilizing adjuvants into your formulation to buffer against environmental variations. |
| Precipitation of this compound in the spray tank | Poor solubility of the formulation in the carrier solvent (e.g., water). | - Co-solvents: Use a co-solvent system to improve the solubility of this compound. - Formulation Type: Switch to a more suitable formulation, such as an emulsifiable concentrate (EC) or a microemulsion.[11] - Agitation: Ensure continuous and adequate agitation in the spray tank. |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolytic Stability
Objective: To determine the rate of this compound degradation in aqueous solutions at different pH values.
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
HPLC-grade water and solvents
-
Dark, temperature-controlled incubator
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the this compound stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept to a minimum.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.[8]
Protocol 2: Assessment of this compound Photostability
Objective: To evaluate the degradation of this compound when exposed to a light source simulating sunlight.
Materials:
-
This compound solution in a photochemically inert solvent
-
Quartz or other UV-transparent cuvettes/vessels
-
A calibrated light source that mimics the solar spectrum (e.g., a xenon lamp).
-
Dark control samples wrapped in aluminum foil
-
HPLC system
Methodology:
-
Prepare a solution of this compound in a solvent that does not absorb light in the same range as this compound (e.g., acetonitrile (B52724) or water, if soluble and stable).
-
Place the solution in UV-transparent vessels. Prepare identical dark control samples by wrapping the vessels in aluminum foil.
-
Expose the samples to a controlled light source with a known spectral distribution and intensity. Place the dark controls alongside the exposed samples to monitor for any thermal degradation.[10]
-
At specific time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots by HPLC to quantify the concentration of this compound.
-
Compare the degradation rate in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Signaling Pathways and Experimental Workflows
Caption: The strigolactone biosynthesis pathway, indicating the inhibitory action of this compound on the CYP711A enzyme.
Caption: A logical workflow for troubleshooting and improving the stability of this compound in field applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ancestral sequence reconstruction of the CYP711 family reveals functional divergence in strigolactone biosynthetic enzymes associated with gene duplication events in monocot grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Stability of strigolactone analog GR24 toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. erams.com [erams.com]
- 12. Herbicide formulation: How we maximise effectiveness in the field [cropscience.bayer.co.uk]
- 13. cwss.in [cwss.in]
- 14. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MKK5 Signaling Pathway Studies in Plants
Welcome to the technical support center for researchers studying the Mitogen-activated Protein Kinase Kinase 5 (MKK5) signaling pathway in various plant species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the role of MKK5 in plants?
A1: MKK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is a highly conserved signaling module in eukaryotes. In plants, the MKK5 pathway is crucial for regulating responses to both biotic and abiotic stresses. It plays a significant role in plant immunity by transducing signals from pathogen recognition receptors to downstream defense responses. Activation of the MKK5 pathway can lead to the production of reactive oxygen species (ROS), induction of defense-related genes, and enhanced resistance to certain pathogens.
Q2: I can't find a chemical treatment called "KeIKK5". How can I modulate the MKK5 pathway?
A2: The term "this compound" is likely a typographical error, and the correct protein is MKK5. There is no commercially available chemical treatment to directly and specifically activate MKK5 in plants. Instead, researchers modulate the MKK5 signaling pathway through:
-
Genetic manipulation: This includes creating transgenic plants that overexpress MKK5, express a constitutively active form of MKK5 (MKK5-DD), or have the MKK5 gene knocked out.
-
Elicitor treatment: Applying Pathogen-Associated Molecular Patterns (PAMPs), such as flg22 (a peptide from bacterial flagellin) or chitin, can activate the upstream receptors that in turn activate the MKK5-containing MAPK cascade.
-
Transient expression systems: Using protoplast transformation or Agrobacterium-mediated transient expression allows for the temporary expression of MKK5 or its regulators to study the pathway's effects.
Q3: In which plant species has the MKK5 signaling pathway been studied?
A3: The MKK5 signaling pathway has been most extensively studied in the model plant Arabidopsis thaliana. However, research has also been conducted in other species, including crop plants. For example, a gene homologous to MKK5, designated as GhMKK5, has been identified and characterized in cotton (Gossypium hirsutum), where it is implicated in responses to pathogens and abiotic stress.[1] Studies in Nicotiana benthamiana are also common, often using this species for transient expression assays to investigate the effects of overexpressing MKK5.[1]
Q4: What are the downstream effects of MKK5 activation?
A4: Activation of MKK5 leads to the phosphorylation and activation of downstream MAP kinases (MAPKs), primarily MPK3 and MPK6 in Arabidopsis.[2] These activated MAPKs then phosphorylate various downstream targets, including transcription factors, which in turn leads to a range of cellular responses such as:
-
Increased production of reactive oxygen species (ROS).[3]
-
Induction of defense-related gene expression, such as Pathogenesis-Related (PR) genes.[1]
-
Enhanced resistance to certain bacterial and fungal pathogens.[4]
-
In some contexts, induction of hypersensitive response (HR)-like cell death.[1]
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins (e.g., pMPK3/6)
| Problem | Possible Cause | Solution |
| No signal or weak signal for the phosphorylated protein | 1. Low abundance of the phosphorylated protein. | - Increase the amount of total protein loaded onto the gel.[5] - Use a more sensitive chemiluminescent substrate.[5] - Perform immunoprecipitation to enrich for the target protein before western blotting. |
| 2. Dephosphorylation of the sample during preparation. | - Keep samples on ice at all times.[6] - Use pre-chilled buffers and equipment.[6] - Add phosphatase inhibitors to your lysis buffer.[6] | |
| 3. Inefficient antibody binding. | - Ensure you are using an antibody specifically validated for detecting the phosphorylated form of your target protein in your plant species. - Optimize antibody concentration and incubation time. | |
| High background | 1. Non-specific antibody binding. | - Use bovine serum albumin (BSA) or a protein-free blocking agent instead of milk, as milk contains phosphoproteins (casein) that can cause background.[7] - Increase the number and duration of wash steps. |
| 2. Use of phosphate-based buffers. | - Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies. | |
| Inconsistent results between replicates | 1. Variation in sample preparation. | - Standardize your sample collection and protein extraction protocol. - Ensure equal loading of total protein for each sample by performing a total protein stain (e.g., Ponceau S) on the membrane before blocking. |
| 2. Transient nature of phosphorylation. | - Perform a time-course experiment to determine the optimal time point for detecting phosphorylation after treatment. |
ROS Measurement Assays
| Problem | Possible Cause | Solution |
| High variability in ROS measurements | 1. Uneven elicitor application. | - Ensure that leaf discs or seedlings are fully submerged and equally exposed to the elicitor solution. |
| 2. Wounding response from cutting leaf discs. | - Allow leaf discs to acclimate in water or a buffer for a period (e.g., overnight) before adding the elicitor to let the initial wounding response subside. | |
| 3. Variation in plant material. | - Use plants of the same age and grown under identical conditions. - Use leaves from a similar position on the plant for all replicates. | |
| Low or no ROS signal | 1. Inactive elicitor. | - Prepare fresh elicitor solutions for each experiment. - Test a range of elicitor concentrations to find the optimal concentration for your plant species. |
| 2. Insufficient sensitivity of the detection method. | - For luminol-based assays, ensure the presence of a peroxidase (e.g., horseradish peroxidase) in the reaction mixture.[8] - For fluorescent probes like DCF-DA, optimize the probe concentration and incubation time. |
Protoplast Transformation and Transient Expression
| Problem | Possible Cause | Solution |
| Low protoplast yield | 1. Inefficient enzymatic digestion. | - Use fresh, healthy plant material. The age and condition of the starting tissue are critical. - Optimize the enzyme concentrations and digestion time for your specific plant species and tissue type. |
| 2. Mechanical damage to protoplasts. | - Handle protoplasts gently during filtration and centrifugation steps. - Use appropriate osmotic stabilizers in all solutions to prevent protoplasts from bursting. | |
| Low transformation efficiency | 1. Poor quality or low concentration of plasmid DNA. | - Use a high-quality plasmid preparation (e.g., using a maxi-prep kit).[9] - Optimize the amount of plasmid DNA used for transformation. |
| 2. Suboptimal PEG concentration or incubation time. | - Empirically determine the optimal PEG concentration and incubation time for your protoplasts. | |
| High protoplast mortality after transformation | 1. Toxicity of the expressed protein. | - If overexpressing a protein that might induce cell death (like a constitutively active MKK5), reduce the amount of plasmid DNA used or shorten the incubation time after transformation. |
| 2. Stress from the transformation procedure. | - Ensure all steps are performed gently and under sterile conditions. - Allow protoplasts to recover in an appropriate culture medium after transformation. |
Quantitative Data Summary
Table 1: Elicitor-Induced MAPK Activation in Arabidopsis thaliana
| Elicitor | Concentration | Time to Peak Activation | Fold Increase in Activity (Approx.) | Downstream MAPK | Reference |
| flg22 | 100 nM | 5-15 minutes | Varies | MPK3, MPK6 | [10] |
| Chitin | 100 µg/mL | 5-15 minutes | Varies | MPK3, MPK6 | N/A |
Note: The fold increase in MAPK activity can vary significantly between experiments and is dependent on the specific assay used.
Table 2: Effects of GhMKK5 Overexpression in Nicotiana benthamiana
| Parameter | Effect of GhMKK5 Overexpression | Quantitative Change | Reference |
| Resistance to Ralstonia solanacearum | Increased resistance | Significant reduction in disease symptoms | [1] |
| Tolerance to salt stress | Decreased tolerance | Lower seed germination rate and shorter root length | [1] |
| Tolerance to drought stress | Decreased tolerance | Lower survival rate and increased leaf water loss | [1] |
| H₂O₂ Accumulation | Increased | Visible increase in DAB staining | [1] |
Experimental Protocols
Protocol 1: In-gel Kinase Assay for MAPK Activity
This protocol is adapted from established methods for detecting MAPK activity in plant extracts.[11][12]
-
Protein Extraction:
-
Harvest plant tissue (e.g., seedlings or leaf discs) at specified time points after treatment and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in extraction buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).
-
-
SDS-PAGE with Substrate:
-
Prepare a standard SDS-polyacrylamide gel and add a MAPK substrate (e.g., Myelin Basic Protein, MBP, at a final concentration of 0.25 mg/mL) to the separating gel solution before polymerization.
-
Load equal amounts of protein extract for each sample and run the gel.
-
-
Denaturation and Renaturation:
-
After electrophoresis, wash the gel with a buffer containing isopropanol (B130326) to remove SDS and denature the proteins.
-
Wash the gel with a buffer containing a denaturant (e.g., guanidine (B92328) hydrochloride).
-
Renature the kinases in the gel by incubating in a buffer with a non-ionic detergent (e.g., Triton X-100) at 4°C with several buffer changes.
-
-
Kinase Reaction:
-
Equilibrate the gel in a kinase reaction buffer.
-
Incubate the gel in the kinase reaction buffer containing [γ-³²P]ATP and unlabeled ATP at room temperature to allow for phosphorylation of the substrate within the gel.
-
-
Washing and Visualization:
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radioactive bands corresponding to the active kinases.
-
Protocol 2: Quantification of ROS using a Luminol-Based Assay
This protocol is based on methods for measuring extracellular ROS production in plant tissues.[8]
-
Plant Material Preparation:
-
Use a biopsy punch to create small leaf discs from healthy, fully expanded leaves.
-
Float the leaf discs in a 96-well white plate containing sterile water, with the adaxial side up.
-
Allow the leaf discs to acclimate overnight in the dark to reduce the wounding effect.
-
-
Assay Preparation:
-
On the day of the experiment, carefully replace the water with the assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
-
Elicitor Treatment and Measurement:
-
Add the elicitor (e.g., flg22) to the wells to initiate the ROS burst.
-
Immediately place the 96-well plate into a luminometer and measure the chemiluminescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot the relative light units (RLU) over time to visualize the ROS burst.
-
The total ROS production can be estimated by calculating the area under the curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Cotton GhMKK5 affects disease resistance, induces HR-like cell death, and reduces the tolerance to salt and drought stress in transgenic Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MKK4/5-MPK3/6 Cascade Regulates Agrobacterium-Mediated Transformation by Modulating Plant Immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Efficient Protocol for Model Legume Root Protoplast Isolation and Transformation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
Technical Support Center: Overcoming Resistance to PpIKK5 Inhibitors in Parasitic Weeds
Disclaimer: The protein "KeIKK5" as specified in the user request could not be identified in the current scientific literature. Therefore, this technical support center has been developed around a hypothetical protein kinase, PpIKK5 (Parasitic Plant IKK-like Kinase 5) , to provide a representative troubleshooting and guidance resource for researchers working on similar kinase inhibitors in parasitic weeds. This model is based on established principles of plant signaling, kinase inhibitor resistance, and parasitic plant biology.
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of PpIKK5 in parasitic weeds?
A1: PpIKK5 is a hypothetical serine/threonine kinase proposed to be a key downstream component of the strigolactone (SL) signaling pathway, which is critical for the germination and haustorium development of parasitic weeds like Striga and Orobanche. It is hypothesized to be activated downstream of the KAI2d receptor and the MAX2 F-box protein, and subsequently phosphorylates transcription factors that regulate the expression of genes essential for haustorium formation.
Q2: We are observing a decrease in the efficacy of our PpIKK5 inhibitor in our long-term experiments. What are the potential mechanisms of resistance?
A2: Resistance to kinase inhibitors can arise through several mechanisms. The most common include:
-
Target-site mutations: Amino acid substitutions in the ATP-binding pocket of PpIKK5 can reduce the binding affinity of the inhibitor.
-
Target overexpression: Increased expression of the PpIKK5 gene can lead to higher levels of the kinase, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Metabolic detoxification: The parasitic plant may evolve or upregulate enzymes that metabolize and inactivate the inhibitor.
-
Activation of alternative signaling pathways: The parasitic plant may bypass the need for PpIKK5 by activating a parallel signaling pathway that also leads to haustorium formation.
-
Efflux pumps: Upregulation of transporter proteins that actively pump the inhibitor out of the parasitic plant's cells.
Q3: How can we confirm if our parasitic weed population has developed resistance to our PpIKK5 inhibitor?
A3: Confirmation of resistance typically involves a combination of in vitro and in vivo experiments. A dose-response assay is a fundamental first step. By comparing the IC50 (half-maximal inhibitory concentration) of your inhibitor on the suspected resistant population versus the susceptible (wild-type) population, you can quantify the level of resistance. A significant increase in the IC50 value is a strong indicator of resistance. Further molecular analysis, such as sequencing the PpIKK5 gene from the resistant population, can identify potential target-site mutations.
Q4: Our in vitro kinase assays show our inhibitor is potent against recombinant PpIKK5, but it has poor efficacy on whole parasitic plants. What could be the issue?
A4: This is a common challenge in drug development. Several factors could be at play:
-
Poor bioavailability: The inhibitor may not be efficiently absorbed by the parasitic plant's seeds or radicle.
-
Instability: The compound may be unstable in the experimental conditions (e.g., soil, agar) or metabolized by the host plant before it can reach the parasite.
-
Off-target effects in the host plant: The inhibitor might be affecting the host plant in a way that indirectly supports the parasitic weed's survival.
-
Efflux by the parasitic plant: As mentioned, the parasitic plant may be actively removing the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent results in PpIKK5 inhibitor dose-response assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor solubility issues | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. Prepare fresh stock solutions regularly. Check for precipitation at higher concentrations. |
| Inconsistent seed germination | Use seeds from the same batch and storage conditions. Ensure uniform pre-conditioning of seeds. |
| Variable host plant vigor | Use a standardized host plant cultivation protocol. Ensure consistent host root exudates for germination induction. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure they are filled with a buffer to maintain humidity. Randomize the placement of different inhibitor concentrations across the plate. |
Problem 2: Suspected resistant population does not show a significant shift in IC50.
| Potential Cause | Troubleshooting Steps |
| Assay conditions are not sensitive enough | Optimize the assay duration and the concentration of the germination stimulant. Ensure the inhibitor concentration range is appropriate to capture the full dose-response curve. |
| Resistance mechanism is not target-based | Investigate other resistance mechanisms such as metabolic detoxification or inhibitor efflux. Use metabolomics to look for inhibitor breakdown products. Use efflux pump inhibitors in co-treatment experiments. |
| Heterogeneous population | The resistance may only be present in a small sub-population. Isolate and test individual plants that survive inhibitor treatment. |
Data Presentation
Table 1: Comparative Potency of PpIKK5 Inhibitor (Compound X) Against Susceptible and Resistant Parasitic Weed Lines
| Parasitic Weed Line | PpIKK5 Genotype | IC50 (nM) for Germination Inhibition | IC50 (nM) for in vitro Kinase Assay | Resistance Factor (Fold Change) |
| Wild-Type (WT) | Wild-Type | 15.2 ± 2.1 | 5.8 ± 0.9 | 1.0 |
| Resistant Line 1 (RL1) | A123V mutation | 458.6 ± 35.4 | 189.3 ± 15.7 | 30.2 |
| Resistant Line 2 (RL2) | Wild-Type | 145.3 ± 18.9 | 6.1 ± 1.1 | 9.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Dose-Response Assay for Germination Inhibition
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize parasitic weed seeds with 70% ethanol (B145695) for 2 minutes, followed by 1% sodium hypochlorite (B82951) for 5 minutes.
-
Rinse seeds thoroughly with sterile distilled water.
-
Pre-condition the seeds on moist glass fiber filter paper in the dark at 25°C for 10-14 days to induce germination competence.
-
-
Inhibitor and Germination Stimulant Preparation:
-
Prepare a 10 mM stock solution of the PpIKK5 inhibitor in DMSO.
-
Perform serial dilutions in sterile water to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is below 0.1% in all treatments.
-
Prepare a solution of the germination stimulant GR24 (a synthetic strigolactone analog) at a concentration known to induce high germination rates (e.g., 1 µM).
-
-
Assay Setup:
-
Place pre-conditioned seeds in a 96-well plate (approximately 50 seeds per well).
-
Add the PpIKK5 inhibitor dilutions to the respective wells.
-
Add the GR24 solution to all wells except for the negative controls.
-
Incubate the plates in the dark at 28°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of germinated seeds (radicle emergence) under a dissecting microscope.
-
Calculate the germination percentage for each treatment.
-
Plot the germination percentage against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay for PpIKK5 Activity
-
Reagents and Buffers:
-
Recombinant PpIKK5 protein.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Myelin basic protein (MBP) as a generic kinase substrate.
-
PpIKK5 inhibitor stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PpIKK5, and MBP.
-
Add serial dilutions of the PpIKK5 inhibitor to the wells of a 384-well plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Convert the luminescence signal to the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for PpIKK5 in parasitic weeds.
Caption: Workflow for investigating PpIKK5 inhibitor resistance.
Caption: Troubleshooting logic for inhibitor inefficacy.
Technical Support Center: KeIKK5 Application and Environmental Impact Mitigation
Disclaimer: The following guide is based on the assumption that KeIKK5 is a novel small molecule inhibitor used in life sciences research. The recommendations provided are based on general best practices for handling chemical compounds in a laboratory setting to minimize environmental impact. Users should always consult the specific Safety Data Sheet (SDS) for this compound upon availability for detailed handling, storage, and disposal instructions.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with the use of small molecule inhibitors like this compound?
A1: The primary environmental concerns stem from several sources:
-
Waste Generation: Unused or expired reagents, contaminated consumables (e.g., pipette tips, plates), and solvent waste contribute to the chemical waste stream.[1][2][3]
-
Energy and Water Consumption: Laboratory equipment required for experiments, such as incubators and biosafety cabinets, consume significant amounts of energy and water.[4][5][6][7]
-
Use of Hazardous Substances: Many protocols involve the use of hazardous solvents and other reagents that can be harmful to the environment if not handled and disposed of correctly.[8][9][10]
-
Plastic Waste: Single-use plastics are prevalent in laboratory settings and contribute to plastic pollution.[1]
Q2: How can our lab implement a greener approach to using this compound?
A2: Adopting green chemistry principles can significantly reduce the environmental impact of your research.[8][9][10][11] Key strategies include:
-
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created.[8][9] This can be achieved by carefully planning experiments to use the minimum amount of this compound and other reagents necessary.[2][3]
-
Safer Solvents and Reagents: Whenever possible, substitute hazardous solvents with greener alternatives like water, ethanol, or bio-based solvents.[8][10][12]
-
Energy Efficiency: Operate laboratory equipment in an energy-efficient manner and power down when not in use.
-
Renewable Feedstocks: While more applicable to synthesis, being aware of the manufacturing process of reagents can inform more sustainable procurement choices.[8]
Q3: What is the proper procedure for disposing of this compound waste?
A3: Proper disposal is critical to prevent environmental contamination. Always follow your institution's specific hazardous waste disposal guidelines.[13][14][15] General best practices include:
-
Segregation: Keep different types of chemical waste separate. For example, halogenated and non-halogenated solvent wastes should be collected in distinct, clearly labeled containers.[2][16]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[3][14]
-
Containment: Use appropriate, leak-proof containers for waste collection.[2][13]
-
Do Not Drain Dispose: Hazardous chemicals should never be poured down the drain.[3][14]
Troubleshooting Guides
Issue 1: Variability in Experimental Results with this compound
-
Q: We are observing high variability in our cell-based assay results when using this compound. Could this be related to our attempts to reduce reagent volumes to minimize waste?
-
A: Yes, reducing reagent volumes without proper optimization can lead to increased variability. Here are some troubleshooting steps that also consider environmental impact:
-
Microscale Experiments: Instead of simply reducing volumes in a standard 96-well plate, consider transitioning to a higher-density format (e.g., 384-well plate). This allows for a significant reduction in reagent and cell usage per data point while maintaining assay robustness.[1]
-
Assay Sensitivity: Ensure your assay is sensitive enough for lower volumes. You may need to switch to a more sensitive detection method (e.g., luminescence-based) that requires fewer cells and less reagent.[17]
-
Pipetting Accuracy: At smaller volumes, pipetting accuracy is crucial. Ensure your pipettes are properly calibrated and use appropriate techniques to minimize errors.
-
Evaporation: In low-volume assays, evaporation can be a significant issue. Use plates with lids and maintain a humidified environment in the incubator.
-
Issue 2: Contamination in Cell Cultures Treated with this compound
-
Q: We've had a few instances of microbial contamination in our cell cultures when preparing this compound dilutions. How can we prevent this while minimizing the use of disposables?
-
A: Contamination control is paramount, but it can be achieved with sustainable practices:
-
Aseptic Technique: Reinforce strict aseptic technique among all lab personnel. This is the most effective way to prevent contamination and reduces the need for antibiotics in your media, which are themselves environmental pollutants.[18][19]
-
Reusable Glassware: For preparing stock solutions and media, use sterilized, reusable glassware instead of single-use plastics where feasible.[1]
-
Bulk Reagent Preparation: Prepare larger, sterile batches of media and buffers to reduce the number of individual preparations and associated plastic waste. Aliquot into smaller, reusable sterile containers for daily use.[20]
-
Proper Gowning: Use reusable lab coats and ensure they are laundered regularly.
-
Data Presentation
Table 1: Hypothetical Environmental Impact Profile of this compound and Potential Green Alternatives
| Parameter | This compound in DMSO | This compound in Ethanol | Alternative Compound in Water |
| Solvent | Dimethyl Sulfoxide (DMSO) | Ethanol | Water |
| Solubility | >100 mg/mL | ~50 mg/mL | ~10 mg/mL |
| Biodegradability | Low | High | High |
| Ecotoxicity (LC50) | Moderate | Low | Very Low |
| Waste Stream | Halogenated Organic Waste | Non-halogenated Organic Waste | Non-Hazardous Aqueous Waste |
This table is for illustrative purposes. Actual data for this compound should be obtained from the manufacturer's documentation.
Experimental Protocols
Protocol: Cell Viability Assay with this compound using a Waste Reduction Approach
This protocol is designed for a standard 96-well plate format but incorporates principles of waste minimization.
-
Cell Seeding:
-
Calculate the minimum number of cells required for a robust assay signal.
-
Seed cells in a 96-well plate at the optimized density in 100 µL of culture medium.
-
-
Preparation of this compound Dilutions (Greener Solvent Approach):
-
Prepare a high-concentration stock solution of this compound in a greener solvent such as ethanol, if solubility permits.
-
Perform serial dilutions in sterile, reusable glass tubes or a PCR plate to minimize plastic tube waste.
-
Use a multichannel pipette to add 10 µL of the diluted this compound to the appropriate wells. This small volume addition minimizes the final concentration of the organic solvent in the well.
-
-
Incubation:
-
Incubate the plate for the desired time period in a humidified incubator to prevent evaporation.
-
-
Addition of Viability Reagent:
-
Choose a high-sensitivity, add-mix-read viability assay to reduce the number of steps and liquid handling.
-
Add 10-20 µL of the viability reagent directly to the wells.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
-
Waste Disposal:
-
Collect all liquid waste containing this compound in a designated hazardous waste container.
-
Dispose of the plastic plate in the appropriate solid waste stream as per your institution's guidelines.
-
Visualizations
Caption: Experimental workflow for a cell-based assay with this compound.
Caption: Decision tree for proper disposal of this compound waste.
References
- 1. Reducing Lab Waste: 5 Techniques to Enhance Sustainability Today [allchemical.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Reducing the Environmental Impact of Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental Issues in Clinical Laboratories: Pragmatic Pathways to Sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenlabs.eflm.eu [greenlabs.eflm.eu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Green Chemistry: A More Sustainable Approach to Medicine Development | Pfizer [pfizer.com]
- 10. jptcp.com [jptcp.com]
- 11. jpharmsci.com [jpharmsci.com]
- 12. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. corning.com [corning.com]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Protein Delivery to Plant Roots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of proteins, such as the protein kinase KeIKK5, to plant roots. Our goal is to address common experimental challenges and provide detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to delivering proteins like this compound to plant roots?
The main obstacle is the rigid plant cell wall, which acts as a physical barrier, limiting the uptake of large molecules like proteins.[1] The size exclusion limit of the cell wall is a significant factor to consider.[1] Additionally, once past the cell wall, the plasma membrane presents another barrier that must be overcome for the protein to enter the cytoplasm.
Q2: What are the most common methods for delivering proteins to plant roots?
Several methods are available, each with its own advantages and disadvantages. These include:
-
Nanoparticle-mediated delivery: Utilizes nanoparticles as carriers to transport proteins across the cell wall.[1]
-
Biolistics (gene gun): Involves coating microscopic heavy metal particles with the protein and "shooting" them into plant cells.[1]
-
Electroporation: Applies an electrical field to temporarily increase the permeability of the cell membrane, allowing protein uptake.[2]
-
Protoplast-based methods: Involves the enzymatic removal of the cell wall to create protoplasts, which can then take up proteins more readily before being regenerated.[3][4]
-
Agrobacterium-mediated transient expression: While technically delivering a gene to be expressed into a protein, this is a common method to get a protein of interest produced within the plant cells themselves.
-
Direct incubation (DIVE method): A newer technique demonstrating spontaneous internalization of proteins into intact plant cells and root tissues.[5]
Q3: How can I monitor the success of protein delivery to root cells?
Successful delivery can be confirmed using several techniques:
-
Fluorescent labeling: Conjugating a fluorescent dye to your protein of interest (e.g., GFP, RFP) allows for direct visualization of its subcellular localization using confocal microscopy.
-
Immunoblotting (Western Blot): This method can detect the presence and quantity of the delivered protein in total protein extracts from the root tissue.
-
Reporter gene assays: If the delivered protein is an active enzyme (e.g., a recombinase like Cre), a reporter system can be used to indicate its activity within the cells.[5]
Q4: What is the typical efficiency of protein delivery to plant roots?
Delivery efficiency varies significantly depending on the method used, the plant species, and the specific protein being delivered. For instance, a study using the DIVE method with Cre recombinase in Arabidopsis thaliana reported up to 19% genome modification in whole plants, indicating successful protein delivery and function.[5] Nanoparticle-based methods are still considered nascent in plants, with ongoing research to improve their efficiency.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during protein delivery experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no protein uptake in root cells | Inefficient delivery method: The chosen method may not be suitable for your specific plant species or protein. | 1. Optimize the parameters of your current method (e.g., nanoparticle concentration, electroporation voltage, biolistic pressure).2. Try an alternative delivery method. For example, if biolistics is causing significant tissue damage, consider a less invasive method like nanoparticle delivery or direct incubation.[1]3. For protoplast-based methods, ensure complete cell wall digestion and protoplast viability. |
| Protein degradation: The protein may be degraded by proteases released from damaged cells or present in the extracellular space. | 1. Include protease inhibitors in your delivery buffer.2. Minimize incubation times to reduce exposure to degradative enzymes. | |
| Incorrect buffer composition: The pH, ionic strength, or other components of the buffer may be affecting protein stability or interaction with the cell. | 1. Optimize the buffer composition. Some studies have shown improved delivery efficiency with specific media like Opti-MEM I.[5] | |
| High cell mortality or tissue damage | Harsh delivery conditions: Biolistics, electroporation, or certain chemical treatments can be damaging to plant cells.[1][2] | 1. Reduce the intensity of the treatment (e.g., lower particle velocity in biolistics, lower voltage in electroporation).2. Allow for a recovery period for the plant tissue after treatment. |
| Toxicity of delivery vehicle: Nanoparticles or other carrier molecules may exhibit cytotoxicity at high concentrations. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your delivery vehicle. | |
| Protein is delivered but appears inactive | Denaturation during delivery: The delivery process (e.g., dehydration onto gold particles for biolistics, high voltage for electroporation) may have denatured the protein.[1] | 1. Modify the delivery protocol to be gentler. For biolistics, consider alternative protein loading methods.2. Include stabilizing agents or chaperones in the delivery solution. |
| Incorrect subcellular localization: The protein may not be reaching its target compartment within the cell to be active. | 1. Incorporate a nuclear localization signal (NLS) or other targeting sequences into your protein construct if it needs to reach a specific organelle.2. Use high-resolution microscopy to verify the subcellular location of the delivered protein. | |
| Inconsistent results between experiments | Variability in plant material: The age, health, and growth conditions of the plants can significantly impact the outcome. | 1. Use plants of a consistent age and developmental stage.2. Ensure uniform growth conditions (light, temperature, nutrients). |
| Inconsistent preparation of delivery materials: Variations in nanoparticle synthesis, protein-particle coating, or buffer preparation can lead to inconsistent results. | 1. Standardize all preparation protocols and perform quality control checks on your materials before each experiment. |
Experimental Protocols
Protocol 1: Protoplast-Based Protein Delivery to Arabidopsis thaliana Roots
This protocol is adapted from methodologies for preparing Arabidopsis root protoplasts for microscopy and protein delivery.[3][4]
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
Enzyme solution: 1.5% (w/v) Cellulase, 0.3% (w/v) Macerozyme, 0.4 M Mannitol, 20 mM MES, 20 mM KCl, 10 mM CaCl₂, 0.1% (w/v) BSA, pH 5.7.[3]
-
W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7.[4]
-
Protein of interest (e.g., this compound) in a suitable buffer.
-
PEG-calcium solution: 40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl₂.
Procedure:
-
Grow Arabidopsis seedlings vertically on MS agar (B569324) plates to facilitate root collection.
-
Carefully excise roots and chop them finely in a petri dish containing the enzyme solution.
-
Incubate for 3-4 hours at room temperature with gentle shaking.
-
Filter the protoplast solution through a 40-70 µm nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by centrifuging at 100 x g for 5 minutes.
-
Gently wash the protoplasts twice with W5 solution.
-
Resuspend the protoplasts in a suitable buffer at a density of 1-2 x 10⁵ cells/mL.
-
Add the protein of interest to the protoplast suspension.
-
Slowly add an equal volume of PEG-calcium solution and incubate for 15-30 minutes at room temperature.
-
Dilute the mixture with W5 solution and pellet the protoplasts.
-
Resuspend the protoplasts in a suitable medium for recovery or analysis.
Protocol 2: Nanoparticle-Mediated Protein Delivery
This is a generalized protocol based on the principles of nanoparticle delivery.[1] Specific parameters will need to be optimized for the chosen nanoparticles and protein.
Materials:
-
Nanoparticles (e.g., carbon nanotubes, silica (B1680970) nanoparticles) functionalized for protein binding.
-
Protein of interest (this compound).
-
Plant growth medium (e.g., liquid MS medium).
-
Intact plant seedlings.
Procedure:
-
Conjugate the protein of interest to the nanoparticles according to the manufacturer's protocol or established literature methods.
-
Remove any unbound protein through centrifugation or dialysis.
-
Resuspend the protein-nanoparticle conjugates in the plant growth medium.
-
Incubate the plant roots in the solution containing the conjugates for a defined period (e.g., 24-48 hours).
-
Thoroughly wash the roots to remove any non-internalized conjugates.
-
Harvest the root tissue for downstream analysis (e.g., microscopy, western blot).
Visualizations
Caption: Workflow for protein delivery to plant roots via protoplasts.
Caption: A potential signaling cascade involving MKK5 in plant stress response.
References
- 1. Nanoparticles for protein delivery in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Delivery into Plant Cells: Toward In vivo Structural Biology [frontiersin.org]
- 3. Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected phenotypic changes after KeIKK5 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KeIKK5, a novel inhibitor of the Keap1-IKKβ protein-protein interaction (PPI). Unexpected phenotypic changes can arise during experimentation, and this guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is designed to be a specific inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and IκB kinase β (IKKβ). Under normal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, can target IKKβ for ubiquitination and subsequent proteasomal degradation. By blocking this interaction, this compound is expected to stabilize IKKβ levels, potentially modulating NF-κB and other IKKβ-dependent signaling pathways.
Q2: What are the expected phenotypic outcomes of successful this compound treatment?
A2: Based on its mechanism of action, successful treatment with this compound is anticipated to lead to an increase in total IKKβ protein levels. This may result in the activation of the canonical NF-κB pathway, characterized by the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of the p65/p50 NF-κB complex. Downstream effects can include changes in the expression of NF-κB target genes involved in inflammation, immunity, cell survival, and proliferation.
Q3: How can I verify that this compound is active in my experimental system?
A3: To confirm the activity of this compound, you can perform a co-immunoprecipitation (Co-IP) of Keap1 and IKKβ. In the presence of an effective concentration of this compound, you should observe a decrease in the amount of IKKβ that co-precipitates with Keap1, indicating a disruption of their interaction. Additionally, you can perform a Western blot to assess the total protein levels of IKKβ, which are expected to increase with treatment.
Troubleshooting Guide
Issue 1: No observable change in IKKβ protein levels or NF-κB activation after this compound treatment.
-
Potential Cause 1: Ineffective concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assess the impact on IKKβ stabilization and downstream NF-κB signaling.
-
-
Potential Cause 2: Poor cell permeability or rapid efflux of this compound.
-
Solution: If possible, use a positive control compound known to inhibit the Keap1-IKKβ interaction or a known IKKβ activator to ensure the signaling pathway is responsive in your cells. If efflux is suspected, co-treatment with an efflux pump inhibitor could be considered, though this may introduce confounding variables.
-
-
Potential Cause 3: Cell line-specific differences in the Keap1-IKKβ pathway.
-
Solution: The expression levels of Keap1 and IKKβ can vary between cell lines. Verify the baseline expression of both proteins in your chosen cell line via Western blot. A cell line with low expression of either protein may not show a robust response.
-
-
Potential Cause 4: Degraded this compound compound.
-
Solution: Ensure that this compound is stored under the recommended conditions and that working solutions are prepared fresh for each experiment.
-
Issue 2: Unexpected decrease in cell viability or signs of cytotoxicity.
-
Potential Cause 1: Off-target effects of this compound.
-
Solution: As with many small molecule inhibitors, off-target effects are a possibility.[1][2] It is advisable to perform a kinome scan to identify potential off-target kinases that might be affected by this compound. Comparing the observed phenotype with that of other known IKKβ inhibitors with different chemical scaffolds can also provide insights.
-
-
Potential Cause 2: "On-target" toxicity due to hyperactivation of the NF-κB pathway.
-
Solution: Prolonged or excessive activation of NF-κB can be detrimental to some cell types.[1] Perform a time-course experiment to assess the kinetics of NF-κB activation. It may be necessary to use a lower concentration of this compound or reduce the treatment duration.
-
-
Potential Cause 3: Induction of apoptosis through NF-κB-independent pathways.
-
Solution: To investigate if the observed cytotoxicity is NF-κB dependent, you can co-treat with a well-characterized NF-κB inhibitor (e.g., an IκBα phosphorylation inhibitor). If the cytotoxicity persists, it is likely mediated by an off-target or NF-κB-independent mechanism.
-
Issue 3: Activation of the Nrf2 pathway is observed.
-
Potential Cause 1: this compound also inhibits the Keap1-Nrf2 interaction.
-
Solution: Keap1 is the primary negative regulator of the transcription factor Nrf2.[3] It is plausible that a compound designed to bind to the IKKβ-binding site on Keap1 might also affect the Nrf2-binding site. To test this, perform a Western blot for Nrf2 and its downstream target genes (e.g., NQO1, HO-1). An increase in their expression would suggest that this compound is also a Keap1-Nrf2 PPI inhibitor.
-
-
Potential Cause 2: Crosstalk between the NF-κB and Nrf2 pathways.
-
Solution: There is known crosstalk between these two pathways. Activation of NF-κB can, in some contexts, lead to the transcriptional upregulation of Nrf2. To dissect this, you could use an NF-κB inhibitor in conjunction with this compound and observe the effect on Nrf2 activation.
-
Data Presentation
Table 1: Representative IC50 Values for Keap1-Nrf2 PPI Inhibitors
| Compound | Assay Type | IC50 Value | Reference |
| K-18 | Fluorescence Polarization | 31.55 µM | [2][4] |
| Compound 1 | 2D-FIDA | 2.7 µM | [2] |
| Compound 2 | Fluorescence Polarization | 3 µM | [2] |
| Compound 7 | Fluorescence Polarization | 15.8 nM | [5] |
| Compound 9 | Fluorescence Polarization | Not specified, active in cells | [6] |
| ML334 | Fluorescence Polarization | >50 µM (positive control) | [7] |
| Iridium (III) complex 1 | Fluorescence Polarization | 1.09 µM | [7] |
Table 2: Selectivity of Common IKKβ Inhibitors
| Inhibitor | Mechanism | IKKβ IC50 (nM) | IKKα IC50 (nM) | Selectivity (IKKα/IKKβ) | Reference |
| BMS-345541 | Allosteric | 300 | 4000 | ~13-fold | [1] |
| SC-514 | ATP-competitive | 3000-12000 | >20000 | >1.6-fold | [1] |
| IMD-0354 | ATP-competitive | 250 | >10000 | >40-fold | [1] |
Mandatory Visualization
Caption: Interplay of Keap1-Nrf2, NF-κB pathways and this compound mechanism.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Keap1 and IKKβ
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Quantify protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-Keap1 antibody (or anti-IKKβ for a reciprocal IP) to 500-1000 µg of pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes at 95°C.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using an anti-IKKβ antibody (or anti-Keap1 for the reciprocal IP). Include a lane with the input lysate as a positive control.
-
Protocol 2: Western Blot for NF-κB and Nrf2 Pathway Activation
-
Sample Preparation:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-IκBα (Ser32)
-
Total IκBα
-
p-p65 (Ser536)
-
Total p65
-
Total IKKβ
-
Nrf2
-
NQO1
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value of this compound for cytotoxicity.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KeIKK5 (IKKε) Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their KeIKK5 (IKKε) enzyme inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound inhibition experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my enzyme activity low or absent? | 1. Inactive Enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of activity.[1][2] 2. Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or missing cofactors (Mg2+). 3. Reagent Degradation: ATP or substrate peptide may have degraded. | 1. Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[1][2] Keep the enzyme on ice during use.[1] 2. Buffer Optimization: Ensure the assay buffer is at the optimal pH (around 7.5) and contains sufficient MgCl2 (typically 10-12 mM).[1][3] 3. Fresh Reagents: Prepare fresh ATP and substrate solutions for your experiments. |
| Why am I observing high background signal? | 1. ATP Contamination: The substrate or other reagents may be contaminated with ATP. 2. Non-enzymatic Phosphorylation: This can occur at high substrate or ATP concentrations. 3. Autophosphorylation: At high enzyme concentrations, this compound may autophosphorylate, contributing to the signal in ATP consumption assays. | 1. Reagent Purity: Use high-purity reagents, especially ATP and substrate. 2. Optimize Concentrations: Titrate the enzyme and substrate to find the optimal concentrations that give a good signal-to-background ratio. 3. Assay Controls: Include a "no enzyme" control to determine the level of non-enzymatic signal. |
| Why are my results inconsistent or have high variability? | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments.[4] 3. Reagent Mixing: Incomplete mixing of reagents in the assay wells. 4. DMSO Effects: High concentrations of DMSO (solvent for inhibitors) can inhibit enzyme activity. | 1. Pipetting Technique: Use calibrated pipettes and proper technique. For HTS, consider automated liquid handlers. 2. Temperature Control: Ensure uniform temperature during incubation. Pre-warm plates and reagents to the reaction temperature.[4] 3. Thorough Mixing: Mix the reaction components thoroughly but gently. 4. DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1%. |
| My known inhibitor is showing low potency (high IC50). | 1. High ATP Concentration: If the inhibitor is ATP-competitive, high concentrations of ATP will compete with the inhibitor, leading to a higher apparent IC50.[5][6] 2. High Enzyme Concentration: This can lead to rapid substrate depletion, affecting the accuracy of IC50 determination. 3. Incorrect Substrate: The substrate used may not be optimal for this compound. | 1. ATP Concentration: Use an ATP concentration at or near the Km value for this compound (~4.7 µM) for potency assays.[3] 2. Enzyme Titration: Determine the lowest enzyme concentration that gives a robust signal in the linear range of the assay. 3. Optimal Substrate: Use a validated substrate peptide for this compound, such as TBK1-Tide (ADADYASLDWDAKK).[3] |
| I'm observing non-specific inhibition. | 1. Compound Interference: The test compound may interfere with the assay technology (e.g., fluorescence quenching/enhancement, luciferase inhibition).[7] 2. Compound Aggregation: At high concentrations, some compounds can form aggregates that inhibit enzymes non-specifically. | 1. Assay Counter-screens: Test compounds in the absence of the enzyme or substrate to identify assay interference. 2. Detergent in Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) in the assay buffer to minimize aggregation.[3] |
Frequently Asked Questions (FAQs)
1. What are the optimal assay conditions for a this compound inhibition assay?
Optimal conditions can vary depending on the assay format, but a good starting point based on published data is summarized in the table below.[1][3]
| Parameter | Recommended Condition |
| Enzyme | Recombinant human this compound (IKKε) |
| Substrate | TBK1-Tide (ADADYASLDWDAKK)[3] |
| Buffer | 50 mM HEPES or Tris-HCl, pH 7.4-7.5 |
| MgCl2 | 10-12 mM |
| DTT | 1-2 mM |
| Detergent | 0.01% Triton X-100 or Brij-35 |
| BSA | 0.01% |
| ATP Concentration | For Ki determination: ~4.7 µM (Km of IKKε)[3] |
| Incubation Temperature | Room temperature or 30°C[3] |
| Incubation Time | 30-120 minutes (should be within the linear range of the reaction) |
2. Which substrate should I use for this compound?
This compound and TBK1 share an identical substrate phosphorylation motif. A validated and effective peptide substrate is "TBK1-Tide" with the sequence ADADYASLDWDAKK.[3]
3. What is the reported ATP Km for this compound?
The apparent Michaelis constant (Km) for ATP for this compound has been determined to be approximately 4.7 µM.[3] For inhibitor screening, especially for ATP-competitive compounds, it is recommended to use an ATP concentration close to this value to accurately determine inhibitor potency (IC50 or Ki).[5][6]
4. How can I minimize false positives in my high-throughput screen (HTS)?
To minimize false positives, it's crucial to perform counter-screens. This involves testing your compounds in assay conditions that lack one of the key components, such as the enzyme or the substrate. This helps identify compounds that interfere with the detection method itself (e.g., autofluorescent compounds or luciferase inhibitors).[7] Additionally, including a non-ionic detergent in your buffer can help prevent non-specific inhibition due to compound aggregation.
5. What are some known inhibitors of this compound that I can use as positive controls?
Several dual inhibitors of this compound and TBK1 are commercially available and can be used as positive controls. These include:
-
BX-795: A potent inhibitor of both IKKε and TBK1.[8]
-
BAY-985: A highly selective dual inhibitor of TBK1/IKKε.[9]
-
MRT67307: Inhibits IKKε and TBK1 with IC50 values of 160 nM and 19 nM, respectively.[9]
Experimental Protocols
Detailed Methodology: this compound (IKKε) Inhibition Assay (Luminescence-based)
This protocol is adapted from established methods for IKK family kinases and is designed to measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
1. Reagent Preparation:
-
1x Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, 0.01% BSA.[3]
-
This compound Enzyme: Thaw recombinant human this compound on ice. Dilute to the desired working concentration (e.g., 2-5 ng/µL) in 1x Kinase Assay Buffer.
-
Substrate (TBK1-Tide): Prepare a stock solution and dilute to the working concentration (e.g., 50 µM) in 1x Kinase Assay Buffer.
-
ATP Solution: Prepare a stock solution and dilute to the working concentration (e.g., 10 µM, which is ~2x Km) in 1x Kinase Assay Buffer.
-
Test Compounds: Perform serial dilutions of inhibitor compounds in 100% DMSO. Then, dilute these into 1x Kinase Assay Buffer to create a 10x final concentration, ensuring the DMSO concentration remains constant.
2. Assay Procedure (96-well plate format):
-
Add 5 µL of the 10x test compound or vehicle control (e.g., 10% DMSO in buffer) to the appropriate wells of a 96-well plate.
-
Add 20 µL of the this compound enzyme solution to each well.
-
Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a 25 µL mixture of substrate and ATP. The final reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 60-120 minutes. The exact time should be determined from enzyme titration experiments to ensure the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
This compound (IKKε) Signaling Pathway
Caption: Simplified this compound (IKKε) signaling pathway in innate immunity.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for a typical this compound enzyme inhibition assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low signal in a kinase assay.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. proqinase.com [proqinase.com]
- 3. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.promega.com [ch.promega.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of KeIKK5 and Other Strigolactone Inhibitors for Efficacy in Plant Biology Research
For Immediate Release
This guide provides a detailed comparison of the efficacy of KeIKK5 with other prominent strigolactone (SL) inhibitors. It is intended for researchers, scientists, and drug development professionals working in plant biology and agrochemical development. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate an objective assessment of these compounds.
Strigolactones are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic or parasitic organisms in the rhizosphere. The ability to modulate SL biosynthesis or perception with chemical inhibitors offers a powerful tool for both fundamental research and agricultural applications, such as controlling plant architecture or combating parasitic weeds.
Quantitative Comparison of Strigolactone Inhibitor Efficacy
The efficacy of strigolactone inhibitors can be assessed through various assays that measure either the inhibition of SL biosynthesis or the antagonism of SL receptors. The following table summarizes the available quantitative data for this compound and other commonly used SL inhibitors.
| Inhibitor | Type | Target/Assay | Organism/System | Efficacy (IC50 or % Inhibition) | Reference |
| This compound | Biosynthesis Inhibitor | Inhibition of 4-deoxyorobanchol (4DO) biosynthesis (acts on CYP711A enzyme) | Rice (Oryza sativa) | More potent than KK5. Specific IC50 not provided, but significantly reduces 4-DO levels. | [1][2] |
| TIS108 | Biosynthesis Inhibitor | Reduction of 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) levels | Rice (Oryza sativa) | Dose-dependent reduction in the 10-100 nM range. | [3] |
| DL1 | Receptor Antagonist | AtD14-mediated Yoshimulactone Green (YLG) hydrolysis | Arabidopsis thaliana (in vitro) | IC50 = 2.4 ± 0.8 µM | |
| DL1 | Receptor Antagonist | AtD14-mediated (+)-5-deoxystrigol (5DS) hydrolysis | Arabidopsis thaliana (in vitro) | IC50 = 2.2 ± 0.2 µM | |
| RG66-6 | Receptor Antagonist | ShHTL7-mediated YLG hydrolysis | Striga hermonthica (in vitro) | IC50 = 0.28 µM | |
| RG6-6 | Receptor Antagonist | ShHTL7-mediated YLG hydrolysis | Striga hermonthica (in vitro) | IC50 = 0.67 µM | |
| RG6 | Receptor Antagonist | ShHTL7-mediated YLG hydrolysis | Striga hermonthica (in vitro) | IC50 = 1.54 µM | |
| N-phenylanthranilic acid derivatives | Receptor Antagonist | DAD2 (petunia), OsD14 (rice), AtD14 (Arabidopsis) | Various (in vitro) | IC50 values in the low micromolar range. | |
| β-lactones | Receptor Antagonist | AtD14 and ShHTL7 | Arabidopsis thaliana, Striga hermonthica (in vitro) | IC50 values in the range of 0.16–7.9 µM for AtD14 and 0.47–77 µM for ShHTL7. |
Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway involves a core set of proteins that perceive the SL signal and initiate a downstream response, typically leading to the degradation of transcriptional repressors.
In the absence of strigolactones, the D53/SMXL family of repressor proteins are stable and inhibit the expression of downstream target genes. When strigolactones are present, they are perceived and hydrolyzed by the D14 receptor. This leads to a conformational change in D14, promoting its interaction with the F-box protein MAX2 (also known as D3 in rice). The D14-MAX2 complex then recruits the D53/SMXL repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the transcription of strigolactone-responsive genes.
Experimental Protocols
Yoshimulactone Green (YLG) Competitive Inhibition Assay
This in vitro assay is commonly used to determine the IC50 values of strigolactone receptor antagonists. YLG is a fluorescent probe that is hydrolyzed by the D14/HTL receptor, resulting in a fluorescent signal. A potential inhibitor will compete with YLG for binding to the receptor, leading to a decrease in the fluorescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Yoshimulactone Green (YLG) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the purified strigolactone receptor protein (e.g., AtD14, ShHTL7) in an appropriate buffer.
-
Prepare a range of concentrations of the inhibitor compound to be tested.
-
-
Assay Procedure:
-
In a microplate, add the purified receptor protein to a reaction buffer.
-
Add the inhibitor compound at various concentrations to the wells.
-
Initiate the reaction by adding YLG to each well.
-
Incubate the plate at a specific temperature for a defined period.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from wells containing only buffer and YLG.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the receptor's hydrolytic activity on YLG, by fitting the data to a dose-response curve.
-
Quantification of Endogenous Strigolactones in Plant Tissues
This method is used to evaluate the efficacy of strigolactone biosynthesis inhibitors by measuring the reduction in the levels of endogenous strigolactones in plants treated with the inhibitor.
Methodology:
-
Plant Growth and Treatment:
-
Grow plants (e.g., rice, Arabidopsis) under controlled conditions.
-
Treat the plants with the biosynthesis inhibitor at various concentrations or with a mock control.
-
-
Extraction of Strigolactones:
-
Harvest plant tissues (e.g., roots, root exudates).
-
Homogenize the tissue in a suitable solvent (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction to partition the strigolactones into the organic phase.
-
Evaporate the organic solvent to concentrate the extract.
-
-
Purification and Quantification:
-
Resuspend the extract in a suitable solvent and purify it using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Analyze the purified samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific strigolactones.
-
-
Data Analysis:
-
Compare the levels of strigolactones in the inhibitor-treated plants to those in the control plants.
-
Determine the dose-dependent effect of the inhibitor on strigolactone biosynthesis.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of a novel strigolactone inhibitor.
This guide provides a foundational comparison of this compound with other strigolactone inhibitors based on currently available data. Further research providing a direct quantitative comparison of this compound's inhibitory effect on strigolactone biosynthesis will be beneficial for a more comprehensive assessment.
References
A Comparative Analysis of KK5, Imazapyr, and Fusarium oxysporum for the Control of Parasitic Weeds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three distinct herbicidal agents for the control of parasitic weeds: KK5, a novel strigolactone (SL) biosynthesis inhibitor; Imazapyr, a widely used chemical herbicide; and Fusarium oxysporum, a mycoherbicide. The following sections detail their mechanisms of action, present comparative efficacy data from various studies, and outline the experimental protocols used to evaluate their performance.
Introduction to Parasitic Weed Control Strategies
Parasitic weeds, such as those from the genera Striga, Orobanche, and Phelipanche, pose a significant threat to global agriculture, causing substantial crop yield losses.[1] These weeds establish a direct connection with the host plant's vascular system, drawing water and nutrients, which severely impacts host growth and productivity.[1] Effective control of parasitic weeds is challenging due to their intimate association with the host crop and the persistence of their seeds in the soil.[1] This guide explores three distinct approaches to combat these devastating pests.
Mechanisms of Action
The three herbicides evaluated in this guide employ fundamentally different strategies to control parasitic weeds.
KK5 (Strigolactone Biosynthesis Inhibitor): KK5 is a chemical compound that inhibits the biosynthesis of strigolactones in the host plant.[1] Strigolactones are a class of plant hormones that, in addition to their role in plant development, are exuded by host roots and act as germination stimulants for the seeds of parasitic weeds.[1] By blocking the production of these signaling molecules, KK5 prevents the germination of parasitic weed seeds, thus averting infestation before it begins. KK5 is a derivative of TIS108 and has shown high inhibitory activity on 4-deoxyorobanchol (a type of strigolactone) biosynthesis in rice.[1]
Imazapyr (ALS Inhibitor): Imazapyr is a systemic, broad-spectrum chemical herbicide belonging to the imidazolinone family. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] By blocking this pathway, Imazapyr halts protein synthesis and cell growth, leading to the death of the weed. It is effective as a pre- and post-emergence herbicide and can be absorbed through both the roots and foliage of the parasitic plant.[2]
Fusarium oxysporum (Mycoherbicide): Fusarium oxysporum f. sp. strigae is a soil-borne fungus that acts as a biological control agent against Striga species.[3] Specific strains of this fungus are pathogenic to the parasitic weed but do not harm the host crop.[3] The fungus infects the Striga seedling, leading to its death. This approach offers a more targeted and potentially environmentally friendly alternative to chemical herbicides.[3]
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of Strigolactone Biosynthesis Inhibition by KK5
Caption: KK5 inhibits strigolactone biosynthesis in the host plant, thereby preventing the germination of parasitic weed seeds that rely on these chemical cues.
Mechanism of Action of Imazapyr
Caption: Imazapyr blocks the acetolactate synthase (ALS) enzyme in parasitic weeds, which is essential for the production of key amino acids, ultimately leading to the death of the weed.
Experimental Workflow for Comparative Herbicide Efficacy
Caption: A generalized workflow for conducting comparative studies on the efficacy of different herbicides for the control of parasitic weeds, from preparation to data analysis.
Comparative Efficacy Data
The following tables summarize quantitative data on the efficacy of KK5 (and related SL analogs), Imazapyr, and Fusarium oxysporum from various studies. Direct comparative studies of all three herbicides are limited; therefore, data is compiled from multiple sources.
Table 1: Efficacy of KK5 and Other Strigolactone Analogs on Parasitic Weed Germination and Emergence
| Compound | Target Weed | Host Plant | Experimental Setting | Efficacy Metric | Result | Citation |
| TIS108 (precursor to KK5) | Orobanche minor | Tomato | Pot Test | Reduction in Parasitism | Effective Suppression | [1] |
| TIS108 | Striga hermonthica | Rice | Pot Test | Reduction in Parasitism | Effective Suppression | [1] |
| MP16 (SL Analog) | Striga hermonthica | Rice | Greenhouse | Reduction in Emergence | 97% | [4] |
| Nijmegen-1 (SL Analog) | Striga hermonthica | Pearl Millet | Field Trial | Reduction in Emergence | 43% | [4] |
| Nijmegen-1 (SL Analog) | Striga hermonthica | Sorghum | Field Trial | Reduction in Emergence | 60% | [4] |
Table 2: Efficacy of Imazapyr on Striga Control
| Application Method | Host Plant | Experimental Setting | Efficacy Metric | Result | Citation |
| Seed Coating | Imazapyr-Resistant Maize | Field Trial | Reduction in Striga Emergence | Significant | [2] |
| Seed Coating | Imazapyr-Resistant Maize | Field Trial | Increase in Maize Yield | 3-4 fold | [2] |
| Seed Treatment | ALS-Tolerant Sorghum | Greenhouse | Reduction in Striga Emergence | Significant | [5] |
| Seed Treatment | ALS-Tolerant Sorghum | Greenhouse | Increase in Sorghum Grain Yield | Significant | [5] |
Table 3: Efficacy of Fusarium oxysporum on Striga Control
| Strain/Formulation | Host Plant | Experimental Setting | Efficacy Metric | Result | Citation |
| F. oxysporum f. sp. strigae | Maize (Resistant Variety) | Field Trial | Reduction in Striga Emergence | >90% | [3] |
| F. oxysporum f. sp. strigae | Sorghum | Field Trial | Reduction in Striga Emergence | 95% | [3] |
| F. oxysporum f. sp. strigae | Sorghum | Field Trial | Increase in Sorghum Yield | ~50% | [3] |
| Local Strains (e.g., FK5) | Maize (Local Cultivar) | Field Trial | Increase in Maize Yield | ~105% (from 0.95 to 1.95 t/ha) | [6] |
Experimental Protocols
Protocol for Evaluating the Efficacy of Strigolactone Biosynthesis Inhibitors (e.g., KK5)
This protocol is adapted from methodologies used for testing strigolactone analogs.[4][7]
Objective: To determine the effect of KK5 on the germination of parasitic weed seeds and its ability to protect a host plant from infestation.
Materials:
-
Parasitic weed seeds (e.g., Striga hermonthica)
-
Host plant seeds (e.g., rice, sorghum)
-
KK5 (and precursor TIS108 for comparison)
-
Solvents (e.g., acetone, DMSO)
-
Sterile distilled water
-
Petri dishes with glass fiber filter paper
-
Pots with sterilized soil/sand mixture
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Seed Sterilization and Preconditioning:
-
Surface sterilize parasitic weed seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Spread the sterilized seeds on moist glass fiber filter paper in Petri dishes.
-
Incubate the seeds in the dark at 28-30°C for 10-14 days to precondition them for germination.
-
-
In Vitro Germination Assay:
-
Prepare stock solutions of KK5 in a suitable solvent and make serial dilutions to the desired test concentrations.
-
Apply the KK5 solutions to the preconditioned seeds in the Petri dishes. Include a solvent-only control and a positive control with a known germination stimulant (e.g., GR24).
-
Incubate the Petri dishes in the dark at 28-30°C for 24-48 hours.
-
Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.
-
Calculate the germination percentage for each treatment.
-
-
Pot Experiment:
-
Fill pots with a sterilized soil or sand mixture and infest with a known quantity of preconditioned parasitic weed seeds.
-
Apply KK5 to the soil at various concentrations.
-
Sow host plant seeds in the treated pots.
-
Grow the plants in a growth chamber or greenhouse under optimal conditions.
-
After a set period (e.g., 6-8 weeks), carefully remove the host plants and wash the roots.
-
Count the number of emerged parasitic weed shoots and the number of attachments to the host roots.
-
Measure host plant growth parameters (e.g., height, biomass).
-
-
Data Analysis:
-
Analyze the germination data and pot experiment data using appropriate statistical methods, such as ANOVA, to determine the significance of the treatment effects.
-
Protocol for Comparative Efficacy of Chemical (Imazapyr) and Biological (Fusarium oxysporum) Herbicides
This protocol provides a framework for a comparative study.
Objective: To compare the efficacy of Imazapyr and Fusarium oxysporum in controlling a parasitic weed and their impact on the host plant.
Materials:
-
Parasitic weed seeds
-
Host plant seeds (including an Imazapyr-resistant variety)
-
Imazapyr herbicide
-
Fusarium oxysporum f. sp. strigae inoculum (e.g., spore suspension or granular formulation)
-
Pots with sterilized field soil
-
Greenhouse facilities
Procedure:
-
Experimental Setup:
-
Design a randomized complete block experiment with the following treatments:
-
Untreated control (infested soil, susceptible host)
-
Imazapyr treatment (infested soil, Imazapyr-resistant host with seed coating)
-
Fusarium oxysporum treatment (infested soil, susceptible host, inoculum applied to soil)
-
Positive control (infested soil, susceptible host, no treatment)
-
-
Each treatment should have multiple replications.
-
-
Treatment Application:
-
For the Imazapyr treatment, coat the seeds of the Imazapyr-resistant host variety with the recommended dose of the herbicide.
-
For the Fusarium oxysporum treatment, apply the fungal inoculum to the soil at the time of planting according to the manufacturer's instructions or a previously established protocol.
-
-
Planting and Growth:
-
Fill pots with soil homogeneously infested with a known density of parasitic weed seeds.
-
Plant the host seeds according to the treatment plan.
-
Maintain the pots in a greenhouse under conditions favorable for both the host and the parasitic weed.
-
-
Data Collection:
-
Record the date of emergence of the parasitic weed in each pot.
-
At regular intervals (e.g., weekly), count the number of emerged parasitic weed plants.
-
At the end of the experiment (e.g., at host plant maturity), measure:
-
Final number of parasitic weed plants.
-
Host plant height, biomass (shoot and root), and yield.
-
Number of parasitic weed attachments on the host roots (by carefully washing the root system).
-
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA, t-tests) to compare the different treatments in terms of parasitic weed control and impact on the host plant.
-
Conclusion
The choice of herbicide for parasitic weed control depends on various factors, including the target weed and crop, the level of infestation, and the desired management strategy.
-
KK5 and other strigolactone biosynthesis inhibitors represent a promising new class of herbicides that act prophylactically by preventing the germination of parasitic weed seeds. This approach has the potential to be highly selective and effective in preventing crop damage before it occurs.
-
Imazapyr is a potent chemical herbicide that provides effective control of a broad spectrum of weeds. Its use in conjunction with herbicide-resistant crops offers a powerful tool for managing severe infestations. However, concerns about the development of herbicide resistance and potential non-target effects necessitate careful management.
-
Fusarium oxysporum offers a biological control alternative that can be highly specific to the target parasitic weed, minimizing harm to the host crop and the environment. The efficacy of mycoherbicides can be influenced by environmental conditions, and further research is needed to optimize their formulation and application for consistent field performance.
An integrated approach that combines different control methods, including the use of resistant crop varieties, cultural practices, and the judicious application of chemical or biological herbicides, is likely to be the most sustainable and effective long-term strategy for managing parasitic weeds.
References
- 1. Emerging technologies for the chemical control of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in Striga management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The effectiveness of local strains of Fusarium oxysporium f. Sp. Strigae to control Striga hermonthica on local maize in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strigasolutions.com [strigasolutions.com]
Comparative Analysis of MAPK-Mediated Immunity in Diverse Rice Varieties
A Guide for Researchers and Drug Development Professionals
Introduction:
This guide provides a comparative analysis of the effects of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical component of innate immunity, across different rice (Oryza sativa) varieties. While the specific term "KeIKK5" did not yield direct matches in reviewed literature, the broader IκB kinase (IKK) family, which are MAPKKKs, are integral to these pathways. This document focuses on the well-documented MAPK cascades that govern disease resistance and provides supporting experimental data from comparative studies on resistant and susceptible rice cultivars. The data presented herein is intended to inform research and development aimed at enhancing crop protection and resilience.
Data Presentation: Comparative Transcriptomics and Phenotypic Responses
The following tables summarize quantitative data from studies comparing the responses of different rice varieties to pathogen challenge, focusing on the expression of key defense-related genes within the MAPK signaling pathway and resultant phenotypes.
Table 1: Differentially Expressed Genes (DEGs) in Resistant vs. Susceptible Rice Varieties upon Magnaporthe oryzae Infection
| Gene/Protein | Rice Variety (Resistant) | Rice Variety (Susceptible) | Fold Change (Resistant) | Fold Change (Susceptible) | Function in Immunity |
| OsMAPK5 | Tetep | CO-39 | +4.8 | +1.5 | Negative regulator of PR genes, positive regulator of abiotic stress tolerance[1] |
| OsWRKY45 | Nipponbare | - | +6.2 | - | Key transcription factor in SA signaling pathway[2] |
| PR1b | OsMAPK5-RI (suppressed) | Wild Type | +7.5 | Baseline | Pathogenesis-related protein, marker for SA pathway[1] |
| OsCERK1 | - | - | - | - | Chitin receptor, initiates PTI[2] |
| OsWAK25 | Kitaake (Overexpression) | Kitaake (Wild Type) | +50.0 | Baseline | Wall-associated kinase, enhances resistance[3] |
Table 2: Phenotypic Comparison of Rice Varieties with Altered MAPK Signaling
| Rice Line/Variety | Pathogen | Observation | Quantitative Data | Reference |
| OsMAPK5-RI (RNAi) | Magnaporthe grisea | Disease Resistance | Significantly enhanced resistance compared to wild type. | --INVALID-LINK--[1] |
| OsMAPK5 Overexpression | Magnaporthe grisea | Disease Susceptibility | Increased susceptibility compared to wild type. | --INVALID-LINK--[1] |
| OsWAK25 Overexpression | Xanthomonas oryzae pv. oryzae | Bacterial Growth | 1x10^7 CFU/leaf vs. 9x10^8 CFU/leaf in wild type.[3] | --INVALID-LINK-- |
| rsr25 (OsMKK6 loss-of-function) | Magnaporthe oryzae | Lesion Length | Significantly shorter lesions compared to wild type.[4] | --INVALID-LINK-- |
Experimental Protocols
Comparative Transcriptome Analysis via RNA-Seq
This protocol outlines a general methodology for comparing the transcriptomes of resistant and susceptible rice varieties following pathogen inoculation.
-
Plant Growth and Inoculation:
-
Rice varieties (e.g., a resistant variety like TeQing and a susceptible variety like Lemont) are grown under controlled greenhouse conditions (e.g., 28°C, 12h light/12h dark cycle).[5]
-
At the four-leaf stage, plants are inoculated with a pathogen suspension (e.g., Rhizoctonia solani AG1 IA) or a mock solution as a control.
-
Leaf samples are collected at multiple time points post-inoculation (e.g., 12, 24, 36, 48, 72 hours).[5] Three biological replicates are collected for each time point and condition.
-
-
RNA Extraction and Sequencing:
-
Total RNA is extracted from leaf samples using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.
-
mRNA is purified from total RNA using oligo(dT)-attached magnetic beads.
-
Sequencing libraries are constructed using a library preparation kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina) and sequenced on an Illumina sequencing platform.[5]
-
-
Data Analysis:
-
Raw sequencing reads are filtered to remove low-quality reads and adapters.
-
Clean reads are mapped to the rice reference genome (e.g., MSU Rice Genome Annotation Project).
-
Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differentially Expressed Genes (DEGs) between resistant and susceptible varieties, and between inoculated and control samples, are identified using software packages like DESeq2 or edgeR. A false discovery rate (FDR) < 0.01 and a log2 fold change > 1 are typically used as thresholds.[5]
-
Functional annotation and pathway enrichment analysis (GO and KEGG) are performed on the DEG sets.[6]
-
Pathogen Resistance Assay
This protocol describes a method for assessing the level of disease resistance in different rice varieties.
-
Inoculum Preparation:
-
Fungal pathogens like Magnaporthe oryzae are cultured on a suitable medium (e.g., oatmeal agar) for approximately 10-14 days.
-
Spores are harvested by flooding the plates with sterile distilled water and filtering the suspension through cheesecloth.
-
The spore concentration is adjusted to a specific level (e.g., 5 x 10^5 spores/mL) in a solution containing a surfactant like Tween 20.
-
-
Plant Inoculation and Disease Scoring:
-
The spore suspension is sprayed onto rice seedlings at the four- to five-leaf stage.
-
Inoculated plants are maintained in a high-humidity chamber for 24 hours to promote infection, then moved to a growth chamber.
-
Disease symptoms are evaluated 5-7 days post-inoculation.
-
Disease severity is quantified by measuring lesion size, counting the number of lesions per leaf, or using a disease severity scale.[3] For bacterial pathogens, bacterial growth is quantified by counting colony-forming units (CFUs) from leaf extracts.[3]
-
Visualizations: Signaling Pathways and Workflows
Caption: MAPK signaling cascade in rice immunity.
Caption: Workflow for comparative analysis.
References
- 1. Disease Resistance and Abiotic Stress Tolerance in Rice Are Inversely Modulated by an Abscisic Acid–Inducible Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Understanding the Molecular Biology of Disease Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Rice Wall-Associated Kinase 25 (OsWAK25) Alters Resistance to Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OsMKK6 Regulates Disease Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Transcriptome Analyses of Gene Expression Changes Triggered by Rhizoctonia solani AG1 IA Infection in Resistant and Susceptible Rice Varieties [frontiersin.org]
- 6. Comparative transcriptome analysis of rice cultivars resistant and susceptible to Rhizoctonia solani AG1-IA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of IKK-like Kinase Signaling in Plant Immunity: A Comparative Guide
A detailed comparison of the mechanism of action of IKK-like kinases, crucial components of the plant immune system, across different plant species. This guide provides an objective analysis of their performance with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In the intricate landscape of plant immunology, IKK-like kinases, exemplified here as KeIKK5, play a pivotal role in transducing signals upon pathogen perception, leading to the activation of defense responses. While the overarching principles of this signaling are conserved, species-specific nuances exist. This guide provides a cross-validation of the this compound mechanism of action by comparing related kinase signaling pathways in three key model and crop species: Arabidopsis thaliana, Oryza sativa (rice), and Nicotiana tabacum (tobacco).
Comparative Analysis of IKK-like Kinase Function
The functional analysis of IKK-like kinases and their associated signaling components reveals both conserved and divergent features across different plant species. While a direct ortholog of a specific IKK-like kinase may not always have an identical function, the general principles of pathogen recognition, signal amplification through kinase cascades, and activation of downstream defense responses are broadly maintained. The following table summarizes the comparative performance and characteristics of representative IKK-like signaling modules in Arabidopsis, rice, and tobacco.
| Feature | Arabidopsis thaliana | Oryza sativa (Rice) | Nicotiana tabacum (Tobacco) |
| Representative Kinases | BIK1 (Botrytis-induced Kinase 1), PBL1 (PBS1-like 1) | OsRLCK185, OsRLCK176 | NtbZIP60, SIPK (Salicylic acid-induced protein kinase) |
| Upstream Receptors | FLS2 (Flagellin-sensitive 2), EFR (EF-Tu receptor), CERK1 (Chitin elicitor receptor kinase 1) | OsCERK1, OsCEBiP (Chitin elicitor-binding protein), XA21 (Xanthomonas resistance 21) | FLS2, LeEix2 (Ethylene-inducing xylanase receptor 2) |
| Known Downstream Targets | RBOHD (Respiratory burst oxidase homolog D), WRKY transcription factors | OsWRKY53, OsWRKY70, MAPK cascades (OsMPK3/6) | WRKY transcription factors, PR (Pathogenesis-related) proteins |
| Key Cellular Responses | Reactive oxygen species (ROS) production, stomatal closure, callose deposition, defense gene expression | ROS production, defense gene expression, phytoalexin biosynthesis | Hypersensitive response (HR), systemic acquired resistance (SAR), PR protein induction |
| Pathogen Resistance | Broad-spectrum resistance to bacteria and fungi | Resistance to fungal pathogens like Magnaporthe oryzae and bacterial pathogens like Xanthomonas oryzae | Resistance to viral pathogens like Tobacco Mosaic Virus (TMV) and bacterial pathogens |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the IKK-like kinase signaling cascade and the experimental approaches to study them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of IKK-like kinase function.
In Vitro Kinase Assay
This assay is used to determine the kinase activity of this compound and to identify its potential substrates.
Materials:
-
Purified recombinant this compound protein
-
Putative substrate protein (e.g., a downstream MAPK or a transcription factor)
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE materials
-
Phosphorimager or anti-phospho-antibody for western blotting
Procedure:
-
Set up the kinase reaction by mixing the purified this compound, the substrate protein, and the kinase reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP (for radioactive detection) or unlabeled ATP (for western blot detection).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For non-radioactive detection, transfer the proteins to a PVDF membrane and perform a western blot using an antibody specific to the phosphorylated form of the substrate.
Co-Immunoprecipitation (Co-IP)
This technique is employed to identify proteins that interact with this compound in vivo.
Materials:
-
Plant tissue expressing a tagged version of this compound (e.g., this compound-GFP)
-
Co-IP lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)
-
Antibody against the tag (e.g., anti-GFP)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)
-
Mass spectrometry or western blot analysis
Procedure:
-
Homogenize the plant tissue in Co-IP lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-tag antibody.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluted proteins by mass spectrometry to identify interacting partners or by western blot to confirm a specific interaction.
Pathogen Inoculation Assay
This assay assesses the in planta function of this compound in disease resistance.
Materials:
-
Wild-type plants
-
This compound mutant plants (e.g., generated by CRISPR/Cas9 or T-DNA insertion)
-
Plants overexpressing this compound
-
Pathogen suspension (e.g., Pseudomonas syringae at a known concentration)
-
Syringe for infiltration or spray bottle for surface inoculation
Procedure:
-
Grow wild-type, this compound mutant, and this compound-overexpressing plants under controlled conditions.
-
Inoculate the plants with the pathogen suspension by syringe infiltration into the leaves or by spraying.
-
Monitor the development of disease symptoms over several days.
-
Quantify the pathogen growth at different time points by plating serial dilutions of leaf extracts on a selective medium and counting colony-forming units (CFUs).
-
Compare the disease symptoms and pathogen growth between the different plant genotypes to determine the role of this compound in disease resistance.
This comparative guide underscores the conserved yet distinct mechanisms of IKK-like kinase signaling in plant immunity. The provided data, diagrams, and protocols offer a valuable resource for researchers aiming to further elucidate these critical pathways and develop novel strategies for enhancing crop resilience.
Independent Verification of KeIKK5's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of KeIKK5, a potent strigolactone (SL) biosynthesis inhibitor, with other relevant alternatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers in agricultural science and weed management.
Introduction to this compound and Strigolactone Biosynthesis Inhibition
This compound is a chemical compound identified as a potent inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that play a crucial role in regulating plant development, including shoot branching and root architecture. They are also key signaling molecules in the rhizosphere, stimulating the germination of parasitic weeds such as Striga spp. and Orobanche spp., which cause significant crop losses worldwide.
By inhibiting the production of strigolactones in host plants, compounds like this compound can prevent the germination of these parasitic weeds, offering a promising strategy for crop protection. This compound specifically targets the biosynthesis of 4-deoxyorobanchol (4DO), a major strigolactone in rice, by inhibiting a cytochrome P450 enzyme involved in the SL biosynthetic pathway.
Comparative Analysis of Strigolactone Biosynthesis Inhibitors
The efficacy of this compound is best understood in comparison to other known strigolactone biosynthesis inhibitors. This section provides a summary of the available quantitative and qualitative data on the activity of this compound and its alternatives.
| Compound | Target Pathway/Enzyme | Reported Potency/Activity | Key Findings |
| This compound | Strigolactone Biosynthesis (CYP711A enzyme) | More potent than KK5 in inhibiting 4-deoxyorobanchol biosynthesis in rice.[1] | A derivative of KK5 with optimized structure for enhanced inhibitory activity. Effectively inhibits the germination of root-parasitic weeds.[1] |
| KK5 | Strigolactone Biosynthesis | A potent and specific SL biosynthesis inhibitor. | Serves as a scaffold for the development of more potent inhibitors like this compound. |
| TIS108 | Strigolactone Biosynthesis (likely MAX1 homologs) | Approximately 100-fold more active than TIS13 in reducing epi-5DS levels in rice root exudates.[2] | A specific SL biosynthesis inhibitor that induces a bushy phenotype in Arabidopsis at concentrations of 1-3 µM.[3] |
| TIS13 | Strigolactone Biosynthesis (P450 inhibitor) | Reduces strigolactone levels in a concentration-dependent manner. | A lead compound for the development of more potent inhibitors like TIS108. |
| GR24 | Strigolactone Analog | Induces germination of parasitic weed seeds. | A synthetic strigolactone analog used to study SL responses and as a positive control in germination assays. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating inhibitors like this compound, the following diagrams are provided.
Caption: Strigolactone biosynthesis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing SL biosynthesis inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of biological activity.
Strigolactone Biosynthesis Inhibition Assay in Rice
This protocol is designed to quantify the inhibitory effect of a compound on the production of 4-deoxyorobanchol (4DO) in rice seedlings.
a. Plant Material and Growth Conditions:
-
Rice seeds (e.g., Oryza sativa cv. Shiokari) are surface-sterilized and germinated on moist filter paper in the dark.
-
Germinated seedlings are transferred to a hydroponic culture system with a nutrient solution. Plants are typically grown for 10-14 days under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 28°C).
b. Inhibitor Treatment:
-
A stock solution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., acetone).
-
The inhibitor is added to the hydroponic solution at various concentrations. A solvent control (mock treatment) is included.
-
The treatment period is typically 24-48 hours.
c. Collection of Root Exudates:
-
After the treatment period, the hydroponic solution is collected.
-
The solution is filtered to remove any debris.
d. Quantification of 4-deoxyorobanchol by LC-MS/MS:
-
Sample Preparation: An internal standard (e.g., GR24) is added to the collected root exudates. The strigolactones are then extracted and concentrated using solid-phase extraction (SPE) with a C18 cartridge. The eluate is dried and reconstituted in a suitable solvent for analysis.[4][5]
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a C18 column with a gradient of water and acetonitrile, both containing formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 4-deoxyorobanchol based on its specific precursor and product ion transitions.[4][6]
-
Data Analysis: The amount of 4-deoxyorobanchol is quantified by comparing its peak area to that of the internal standard. The inhibitory activity of the test compound is calculated by comparing the amount of 4-deoxyorobanchol in the treated samples to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of 4-deoxyorobanchol production) can then be determined.
Parasitic Weed Seed Germination Assay
This assay evaluates the effect of reduced strigolactone production in host plants on the germination of parasitic weed seeds.
a. Seed Sterilization and Pre-conditioning:
-
Seeds of a parasitic weed (e.g., Striga hermonthica) are surface-sterilized using a solution of sodium hypochlorite (B82951) followed by rinsing with sterile water.
-
The sterilized seeds are spread on glass fiber filter paper discs in a petri dish containing sterile water.
-
The seeds are pre-conditioned by incubating them in the dark at a constant temperature (e.g., 30°C) for 10-14 days to become responsive to germination stimulants.
b. Germination Stimulation:
-
The pre-conditioned seeds are treated with the root exudates collected from the inhibitor-treated and control rice plants (from the protocol above).
-
A positive control (e.g., 1 µM GR24) and a negative control (sterile water) are included.
-
The petri dishes are sealed and incubated in the dark at 30°C for 24-48 hours.
c. Germination Assessment:
-
The number of germinated seeds (identified by the emergence of the radicle) and the total number of seeds are counted under a dissecting microscope.
-
The germination rate is calculated as (number of germinated seeds / total number of seeds) x 100.
-
The inhibition of germination is determined by comparing the germination rates of seeds treated with exudates from inhibitor-treated plants to those from control plants.
Conclusion
The independent verification of this compound's biological activity confirms its role as a potent inhibitor of strigolactone biosynthesis. Its increased potency compared to its predecessor, KK5, highlights the potential for structure-based design of novel and effective compounds for parasitic weed control. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the mechanism of action of this compound and other strigolactone biosynthesis inhibitors. This knowledge is critical for the development of sustainable agricultural practices to combat the threat of parasitic weeds to global food security.
References
- 1. Optimization of the KK5 Scaffold and Biological Evaluation of KK5 Derivatives to Identify Potent Strigolactone Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of strigolactone-biosynthesis inhibitor TIS108 on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Disruption of the rice 4-DEOXYOROBANCHOL HYDROXYLASE unravels specific functions of canonical strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Framework for a Cost-Effectiveness Analysis of KeIKK5 Against Traditional Herbicides
A forward-looking guide for researchers in agricultural science and drug development, outlining the necessary experimental protocols and data for a comprehensive comparison of the novel herbicide candidate KeIKK5 with established weed management solutions.
Currently, direct comparative studies on the cost-effectiveness of this compound, a novel strigolactone (SL) biosynthesis inhibitor, and traditional herbicides are not yet publicly available in peer-reviewed literature. This compound is a promising new compound that functions by inhibiting the CYP711A enzyme, which significantly reduces the levels of 4-deoxystrigolactone (4-DO) in plants like rice.[1] This mode of action is effective in inhibiting the germination of root parasitic weeds.[1]
Given the novelty of this compound, this guide provides a framework for conducting a thorough cost-effectiveness analysis against traditional herbicides. It includes a summary of the economic benefits of conventional herbicides as a baseline, proposed experimental protocols for future comparative studies, and the necessary visualizations to understand the underlying biological and experimental workflows.
Understanding the Action of this compound: A Signaling Pathway
This compound's herbicidal activity stems from its ability to disrupt the strigolactone biosynthesis pathway. This pathway is crucial for the germination of parasitic weeds, which rely on strigolactones secreted by the host plant's roots to germinate. By inhibiting a key enzyme, this compound effectively cuts off this germination signal.
Caption: Mechanism of action of this compound in inhibiting parasitic weed germination.
Cost-Effectiveness of Traditional Herbicides: A Baseline
Traditional herbicides are a cornerstone of modern agriculture, significantly impacting crop yields and economic returns. Understanding their cost-benefit profile is essential for evaluating new alternatives like this compound.
| Metric | Finding | Source(s) |
| Yield Increase | Herbicide usage in wheat resulted in a 29.09% yield increase under irrigated conditions and a 10.53% increase under dry conditions.[2] In various arable crops, yield increases of 19-372% have been observed over unweeded controls.[3] | [2][3] |
| Economic Benefit | Chemical weed management can lead to a gain in net returns of 4-12% over manual weeding and 7-247% over a weed-free check.[3] For every dollar spent on herbicides, farmers in the US gain approximately four dollars in increased crop yields. | [3] |
| Cost of Herbicides | The total cost of herbicide use for 40 major crops in the United States is estimated at $6.6 billion annually, which includes the product, application, and technology fees.[4] In some scenarios, effective herbicide mixtures for resistance management can be at least twice as expensive as using a single effective herbicide.[5] | [4][5] |
| Cost of Alternatives | Without herbicides, the national cost of alternative methods like hand weeding and cultivation in the US would be over $14 billion annually.[4] | [4] |
Proposed Experimental Protocol for a Comparative Cost-Effectiveness Study
To objectively compare this compound with traditional herbicides, a multi-faceted experimental approach is required. The following protocol outlines the key components of such a study.
1. Objective: To determine the relative cost-effectiveness of this compound and one or more traditional herbicides for the control of parasitic weeds in a selected crop system (e.g., rice).
2. Experimental Design:
- Treatments:
- Untreated control (weedy check)
- This compound applied at three different concentrations (low, medium, high)
- Traditional herbicide 1 (e.g., a widely used acetolactate synthase inhibitor) at the recommended dose
- Traditional herbicide 2 (e.g., a synthetic auxin) at the recommended dose
- Hand-weeded control
- Replication: Each treatment should be replicated at least four times in a randomized complete block design.
- Plot Size: Standardized plot sizes appropriate for the selected crop and ensuring a buffer zone to prevent spray drift.
3. Data Collection:
- Weed Control Efficacy:
- Weed density (counts per square meter) at 14, 28, and 56 days after treatment (DAT).
- Weed biomass (dry weight per square meter) at 56 DAT.
- Visual assessment of weed control (0-100% scale) at regular intervals.
- Crop Tolerance and Yield:
- Crop injury ratings (phytotoxicity) at 7 and 14 DAT.
- Crop height and biomass at mid-season and harvest.
- Crop grain yield (kilograms per hectare) at harvest.
- Economic Analysis:
- Cost of herbicide and its application for each treatment.
- Cost of labor for hand-weeding.
- Gross revenue based on crop yield and market price.
- Net return calculated as gross revenue minus treatment costs.
- Cost-benefit ratio for each treatment.
4. Statistical Analysis:
- Analysis of Variance (ANOVA) to determine significant differences between treatments for all collected data.
- Mean separation tests (e.g., Tukey's HSD) to compare treatment means.
- Economic data will be used to calculate the net returns and cost-benefit ratios.
The following workflow diagram illustrates the proposed experimental process.
Caption: Proposed experimental workflow for comparative cost-effectiveness analysis.
Conclusion and Future Outlook
While this compound presents a novel mechanism of action for weed control, its economic viability compared to traditional herbicides remains to be determined through rigorous scientific investigation. The framework and protocols outlined in this guide provide a clear path for researchers to conduct such a comparative analysis. The results of these future studies will be crucial for the agricultural community to make informed decisions about the adoption of this new technology. As research progresses and more data becomes available, a clearer picture of this compound's place in sustainable weed management will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Herbicides use in crop production: An analysis of cost-benefit, non-target toxicities and environmental risks - OAR@ICRISAT [oar.icrisat.org]
- 4. ncfap.org [ncfap.org]
- 5. The cost of implementing effective herbicide mixtures for resistance management - Advances in Weed Science [awsjournal.org]
Comparative Transcriptomic Analysis of Kentia elegantissima in Response to KeIKK5 Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic landscape in Kentia elegantissima plants with and without treatment with KeIKK5, a novel IκB kinase-like protein. The data presented herein offers insights into the molecular mechanisms potentially regulated by this compound, particularly in the context of the plant's immune and stress response pathways. This document is intended to serve as a valuable resource for researchers in plant biology, drug discovery, and agricultural biotechnology.
Introduction to this compound
This compound is a putative IκB kinase-like (IKK-like) protein identified in Kentia elegantissima. In mammalian systems, IKKs are crucial components of the NF-κB signaling pathway, which plays a central role in immunity, inflammation, and cell survival.[1][2][3] While a direct homolog of the NF-κB pathway is not present in plants, IKK-like kinases are thought to be involved in analogous signaling cascades that regulate plant defense and development. This study aims to elucidate the downstream transcriptional effects of this compound activity in K. elegantissima.
Experimental Design and Workflow
A comparative transcriptomic study was conducted to identify genes differentially expressed in K. elegantissima seedlings upon treatment with a purified, active form of this compound. The overall experimental workflow is depicted below.
Summary of Transcriptomic Changes
RNA sequencing analysis revealed significant transcriptional reprogramming in this compound-treated plants compared to the control group. A total of 2,845 genes were identified as differentially expressed (DEGs), with a false discovery rate (FDR) < 0.05 and a log2 fold change ≥ |1|. Of these, 1,678 genes were up-regulated and 1,167 were down-regulated.
The DEGs were functionally categorized using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses. The results indicate a strong enrichment of genes involved in plant-pathogen interaction, hormone signaling, and secondary metabolite biosynthesis.
Table 1: Summary of Differentially Expressed Genes (DEGs) in this compound-Treated Plants
| Functional Category | Up-regulated Genes | Down-regulated Genes | Key Genes |
| Plant-Pathogen Interaction | 312 | 158 | WRKY transcription factors, PR proteins, Receptor-like kinases (RLKs) |
| Hormone Signaling | |||
| - Salicylic Acid (SA) | 125 | 45 | ICS1, PAL, NPR1 |
| - Jasmonic Acid (JA) | 89 | 112 | LOX2, JAZ, MYC2 |
| - Ethylene (ET) | 67 | 34 | ACS, ERF1 |
| Secondary Metabolite Biosynthesis | 205 | 98 | Phenylpropanoid biosynthesis genes, Flavonoid biosynthesis genes |
| Transcription Factors | 189 | 132 | WRKY, MYB, bHLH, NAC families |
| Redox Homeostasis | 78 | 55 | Peroxidases, Glutathione S-transferases |
Note: The gene numbers are based on a hypothetical dataset for illustrative purposes and are representative of typical plant immune responses.
Proposed Signaling Pathway of this compound
Based on the transcriptomic data and the known functions of IKK-like kinases, a hypothetical signaling pathway for this compound in K. elegantissima is proposed. In this model, this compound acts as a central kinase that, upon activation by an upstream signal (e.g., perception of a pathogen-associated molecular pattern by a receptor-like kinase), phosphorylates downstream substrates, leading to the activation of transcription factors and the subsequent expression of defense-related genes.
Experimental Protocols
Plant Material and Growth Conditions
Kentia elegantissima seeds were surface-sterilized and germinated on Murashige and Skoog (MS) medium. Seedlings were grown for 14 days under a 16-hour light/8-hour dark photoperiod at 22°C.
This compound Treatment and Sample Collection
Fourteen-day-old seedlings were sprayed with a solution containing 10 µM of purified, active this compound protein in a buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). Control plants were sprayed with the buffer alone. Leaf tissues from three biological replicates for each condition were harvested 6 hours post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.
RNA Extraction and Quality Control
Total RNA was extracted from the collected leaf tissues using a plant-specific RNA purification kit according to the manufacturer's instructions.[4] RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.
Library Preparation and Sequencing
RNA sequencing libraries were prepared from 1 µg of total RNA using a commercial kit with poly(A) selection for mRNA enrichment.[5] The libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapter sequences and low-quality reads were removed using Trimmomatic.
-
Read Alignment: The clean reads were aligned to the K. elegantissima reference genome using HISAT2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and differential expression analysis was performed using DESeq2 in R.[6] Genes with an FDR-adjusted p-value < 0.05 and a log2 fold change ≥ |1| were considered differentially expressed.
-
Functional Annotation: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the list of DEGs to identify over-represented biological processes and pathways.
Conclusion
The comparative transcriptomic analysis of this compound-treated and untreated K. elegantissima plants provides the first genome-wide view of the molecular responses modulated by this IKK-like kinase. The significant up-regulation of genes involved in plant defense, including those related to pathogen recognition, hormone signaling, and the production of antimicrobial compounds, strongly suggests a role for this compound in the plant's immune system. These findings open new avenues for further functional characterization of this compound and its potential as a target for developing novel strategies to enhance disease resistance in plants.
References
- 1. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to use for direct RNA sequencing of plants with Oxford Nanopore Technologies [protocols.io]
- 5. RNA-Seq experiment [bio-protocol.org]
- 6. GitHub - jmvillalobos/RNA-seq-protocol: This is the protocol for conducting RNAseq analysis in plants. This repository has been created to make it easier to follow the protocol presented in the Current Protocols journal. [github.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. When dealing with a substance that is not readily identifiable, such as "KeIKK5," for which no specific disposal protocols are found in standard chemical safety literature, a cautious and systematic approach based on general principles of hazardous waste management is required. This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of uncharacterized chemical waste.
I. Initial Assessment and Hazard Identification
The first crucial step is to treat the unknown substance as potentially hazardous. All efforts should be made to characterize the waste to the fullest extent possible based on its source and synthetic pathway.
Experimental Protocol for Waste Characterization:
-
Review Synthesis Records: Examine the experimental records to identify all reactants, solvents, and catalysts used in the synthesis of the substance. This can provide clues about the potential hazards of the resulting waste product.
-
Consult Safety Data Sheets (SDS): Review the SDS for all known starting materials and potential byproducts. This will inform you of the potential hazards, such as reactivity, flammability, corrosivity, and toxicity.
-
Basic Hazard Testing (if safe to do so): If the chemical's properties are largely unknown, and if it can be done safely on a small scale, basic tests can be performed by trained personnel in a controlled environment (e.g., a fume hood) to determine properties like pH and flammability.
II. Standard Operating Procedure for Disposal
Once a preliminary assessment of potential hazards is complete, the following step-by-step procedure should be followed for the disposal of the uncharacterized chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This should be determined based on the potential hazards identified in the initial assessment.
| PPE Category | Examples |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Lab coat |
| Respiratory | Fume hood or appropriate respirator |
Step 2: Waste Segregation and Containment
Proper segregation and containment are critical to prevent accidental reactions and to ensure safe disposal.
-
Select Appropriate Container: Choose a waste container that is compatible with the chemical waste. For instance, corrosive materials should not be stored in metal drums. The container must be in good condition, with no leaks or cracks.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1] The label should also include as much information as is known about the contents, including the suspected chemical class and any known hazards.
-
Segregation: Store the waste container in a designated, secondary containment area, segregated from incompatible wastes.[1]
Step 3: Waste Accumulation and Storage
Follow institutional guidelines for the accumulation of hazardous waste.
| Storage Guideline | Description |
| Container Management | Keep the waste container closed except when adding waste.[1] |
| Generator Status | Be aware of your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this affects the regulations for storage time and quantity.[2] |
| Accumulation Time Limits | Adhere to the time limits for storing hazardous waste on-site as determined by your generator status and local regulations. |
Step 4: Arranging for Final Disposal
The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with all available information about the waste.
-
Transportation: The waste must be transported in Department of Transportation (DOT) compliant containers with proper labeling.[2]
-
Disposal Method: The EHS department and the disposal company will determine the appropriate disposal method, which may include incineration or stabilization in a permitted landfill.[2]
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for an uncharacterized laboratory chemical.
Caption: Workflow for the safe disposal of uncharacterized chemical waste.
By adhering to these general yet crucial procedures, laboratory professionals can ensure that even unknown chemical waste is managed in a manner that prioritizes safety and regulatory compliance. Always consult with your institution's EHS department for specific guidance.
References
Handling "KeIKK5": A Safety Protocol for Unknown Compounds
Initial searches for a compound named "KeIKK5" have not yielded any matching results in publicly available chemical databases or safety literature. This indicates that "this compound" may be a novel substance, an internal compound designation, a typographical error, or a hypothetical agent.
The absence of specific data necessitates treating "this compound" as a compound with unknown hazardous properties. The following guidelines are based on established best practices for handling potent or unknown active pharmaceutical ingredients (APIs) and are intended to ensure the safety of all laboratory personnel.[1] A thorough risk assessment should be conducted before any handling of this substance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The following table outlines the recommended PPE for handling "this compound", assuming it to be a potent compound.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination.[1] |
| Eye Protection | Safety Goggles or a Face Shield | Chemical splash goggles providing a complete seal around the eyes are necessary. A face shield can be worn over goggles for additional protection.[1] |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan: Handling and Decontamination
A systematic approach is crucial for safely managing potent or unknown compounds.[1]
1. Preparation:
-
Area Designation: All handling of "this compound" should occur in a designated area, such as a certified chemical fume hood, a biological safety cabinet, or a glove box.[3]
-
Decontamination Station: A decontamination solution (e.g., a validated cleaning agent) must be readily available in the work area.[1]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1]
-
PPE Donning: All required PPE must be donned in the correct order in a designated clean area before entering the handling zone.[1]
2. Handling:
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. Minimize dust generation when handling powders by using gentle scooping techniques.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.[1]
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
4. Decontamination and Doffing:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.[1]
-
Dispose of single-use PPE in the appropriate hazardous waste container.[1]
Disposal Plan
All waste generated from the handling of "this compound" must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, properly labeled, and sealed waste container. Do not dispose of in regular trash. |
| Liquid Waste | Collect in a designated, properly labeled, and sealed waste container. Do not mix incompatible solvents. Do not dispose of down the drain. |
| Sharps | Chemically contaminated sharps must be placed in a puncture-resistant sharps container. |
Workflow for Handling an Unknown Compound
The following diagram illustrates the decision-making process and procedural flow for safely managing an unidentified chemical like "this compound".
Caption: Workflow for the safe handling and disposal of an unknown compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
